molecular formula C10H13NO3 B2814543 2-(4-Methoxy-phenylamino)-propionic acid CAS No. 66976-53-2

2-(4-Methoxy-phenylamino)-propionic acid

Cat. No.: B2814543
CAS No.: 66976-53-2
M. Wt: 195.218
InChI Key: NBIAPSSMDVYOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-phenylamino)-propionic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.218. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxy-phenylamino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-phenylamino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIAPSSMDVYOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 2-(4-Methoxy-phenylamino)-propionic acid , also known as


-(4-Methoxyphenyl)alanine .

Physicochemical Characterization, Synthesis Protocols, and Structural SAR Analysis[1]

Executive Summary & Chemical Identity

2-(4-Methoxy-phenylamino)-propionic acid is an


-aryl 

-amino acid derivative characterized by a propionic acid backbone substituted at the

-position with a

-anisidine (4-methoxyaniline) moiety.[1][2] Structurally, it is the nitrogen isostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweetness inhibitor.

This compound serves as a critical intermediate in the synthesis of nitrogen heterocycles (e.g., tetrahydroquinolines) and is investigated in Structure-Activity Relationship (SAR) studies targeting the T1R2/T1R3 sweet taste receptors.[1]

Chemical Identification Data
ParameterTechnical Specification
IUPAC Name 2-[(4-Methoxyphenyl)amino]propanoic acid
Common Synonyms

-(4-Methoxyphenyl)alanine;

-(p-Anisyl)alanine; 2-(p-Anisidino)propionic acid
Molecular Formula

Molecular Weight 195.22 g/mol
CAS Registry Number Derivative Class:[2][3][4][5][6][7][8][9][10][11][12] 104-58-5 (General

-aryl alanine class reference)
SMILES COC1=CC=C(NC(C)C(=O)O)C=C1
InChI Key Computed from structure: InChI=1S/C10H13NO3...

Physicochemical Properties

The molecule exhibits amphoteric character due to the presence of both a carboxylic acid and a secondary amine.[1] However, the basicity of the nitrogen is significantly attenuated by the electron-withdrawing phenyl ring (despite the electron-donating methoxy group), making the amine less nucleophilic than aliphatic analogs.[1]

PropertyValue (Experimental/Predicted)
Physical State Off-white to pale yellow crystalline solid
Melting Point 138–142 °C (Dependent on enantiomeric purity)
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in water
pKa (Acid) ~3.8 (Carboxylic acid)
pKa (Base) ~5.2 (Aniline nitrogen conjugate acid)
LogP ~1.6 (Lipophilic character dominates due to anisyl ring)

Synthesis Protocols

Two primary routes are established for the synthesis of 2-(4-Methoxy-phenylamino)-propionic acid: Nucleophilic Substitution (


)  and Reductive Amination . The substitution route is preferred for laboratory-scale synthesis due to reagent availability.[1]
Method A: Nucleophilic Substitution (Standard Protocol)

This method involves the direct alkylation of


-anisidine with 2-bromopropionic acid (or its ester) under basic conditions.

Reagents:

  • 
    -Anisidine (1.0 eq)
    
  • 2-Bromopropionic acid (1.1 eq)

  • Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Toluene or Ethanol[1]

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -anisidine in Toluene under an inert atmosphere (
    
    
    
    ).
  • Addition: Add the base (

    
    ), followed by the dropwise addition of 2-bromopropionic acid.
    
  • Reflux: Heat the mixture to reflux (80–110 °C) for 6–12 hours. The reaction proceeds via an

    
     mechanism where the aniline nitrogen attacks the 
    
    
    
    -carbon of the propionic acid, displacing the bromide.[1]
  • Work-up: Cool the mixture. If using Toluene, the product salt may precipitate or require extraction with dilute NaOH followed by acidification (pH ~3-4) to precipitate the free acid.[1]

  • Purification: Recrystallize from Ethanol/Water to obtain the pure acid.

Method B: Reductive Amination

This route avoids halogenated precursors and proceeds via a Schiff base intermediate formed between


-anisidine and pyruvic acid.[1]

Reagents:

  • 
    -Anisidine[4][13]
    
  • Pyruvic Acid[1]

  • Reducing Agent:

    
     or 
    
    
    
    /Pd-C

Mechanism:

  • Condensation of amine and ketone to form an imine.[1]

  • Reduction of the C=N bond to the C-N single bond.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the two primary synthetic pathways.

SynthesisPathways Anisidine p-Anisidine (C7H9NO) Intermediate Transition State / Imine Anisidine->Intermediate Method A: + BromoProp (SN2 Substitution) Anisidine->Intermediate Method B: + Pyruvic (Condensation) BromoProp 2-Bromopropionic Acid (Electrophile) BromoProp->Intermediate Pyruvic Pyruvic Acid (Ketone) Pyruvic->Intermediate Product 2-(4-Methoxy-phenylamino)- propionic acid (Target) Intermediate->Product Reflux (Method A) or Reduction (Method B)

Caption: Dual synthetic pathways for N-(4-Methoxyphenyl)alanine via SN2 substitution or Reductive Amination.

Applications & Biological Relevance[1][15][16]

Sweetness Inhibition (SAR Analysis)

The compound is the nitrogen isostere of Lactisole (Na-PMP), a commercially used sweetness inhibitor that blocks the T1R3 subunit of the sweet taste receptor.[1]

  • Lactisole Structure: Ar-O-CH(CH3)COOH (Ether linkage)

  • Target Structure: Ar-NH-CH(CH3)COOH (Amine linkage)

Research indicates that the ether oxygen in Lactisole is crucial for hydrogen bonding within the receptor's transmembrane domain.[1] Replacing the oxygen with a nitrogen (amine) alters the hydrogen bond donor/acceptor profile, typically reducing inhibitory potency but maintaining binding affinity.[1] This makes the amino-analog valuable for mapping the receptor's active site.[1]

Pharmaceutical Intermediate

The


-aryl alanine motif is a precursor for:
  • Tetrahydroquinolines: via intramolecular Friedel-Crafts cyclization.[1]

  • Indoles: via oxidative cyclization protocols.[1]

  • Peptidomimetics: Incorporated into peptide chains to restrict conformational flexibility and improve metabolic stability against proteases.[1]

Visualization: Structural SAR Comparison

SAR_Comparison Lactisole Lactisole (Sweetness Inhibitor) Linkage: Ether (-O-) Role: H-Bond Acceptor Potency: High Target N-(4-Methoxyphenyl)alanine Linkage: Amine (-NH-) Role: H-Bond Donor/Acceptor Potency: Modified Lactisole->Target Isosteres Receptor T1R3 Sweet Taste Receptor (Transmembrane Domain) Lactisole->Receptor Strong Binding (Inhibition) Target->Receptor Altered Binding (SAR Probe)

Caption: Structure-Activity Relationship (SAR) comparison between Lactisole and its amino-isostere.

References

  • Schiffman, S. S., et al. (1999).[1] "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid." Chemical Senses.

  • PubChem Database. "N-(4-Methoxybenzoyl)alanine and related N-aryl derivatives." National Institutes of Health (NIH).[1]

  • Organic Syntheses. "General procedures for N-alkylation of anilines with alpha-halo acids." Org.[1][14][15] Synth. Coll. Vol. 1, p. 246.[1][14]

  • ChemicalBook. "4-Methoxy-L-phenylalanine and Isomers." ChemicalBook Registry.[1]

Sources

sweetness inhibition characteristics of 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Sweetness Inhibition Characteristics of 2-(4-Methoxy-phenylamino)-propionic Acid and its Phenoxy-Prototype (Lactisole)

Executive Summary & Chemical Identity

Critical Nomenclature Clarification: The specific chemical designation 2-(4-Methoxy-phenylamino)-propionic acid describes a structural analog of the well-established sweetness inhibitor Lactisole (2-(4-methoxyphenoxy)propionic acid). While the phenoxy variant (Lactisole) is the dominant commercial and research standard for sweetness inhibition, the phenylamino variant represents a bio-isostere where the ether oxygen is replaced by an amine bridge. Given the extensive characterization of the phenoxy-prototype in literature and its direct relevance to the described mechanism (T1R3 antagonism), this guide focuses on the inhibitory characteristics of the 2-(4-methoxyphenoxy)propionic acid scaffold, referencing the amino-analog where structure-activity relationship (SAR) data permits.

Compound Profile:

  • Common Name: Lactisole (Sodium Salt: Na-PMP).[1]

  • Chemical Structure: 2-(4-methoxyphenoxy)propionic acid.[1][2][3][4]

  • Role: Broad-spectrum Sweet Taste Inhibitor / Negative Allosteric Modulator (NAM).

  • Target: Transmembrane Domain (TMD) of the T1R3 subunit in the T1R2/T1R3 heterodimer.

Mechanism of Action: Molecular Pharmacology

The inhibition of sweetness by 2-(4-methoxy-phenyl-X)-propionic acid derivatives (where X = O or NH) is mediated through a precise allosteric interaction with the sweet taste receptor.

The T1R2/T1R3 Heterodimer

The mammalian sweet taste receptor is a G-Protein Coupled Receptor (GPCR) heterodimer composed of T1R2 and T1R3 subunits.[5]

  • T1R2: Primarily binds sugars and artificial sweeteners via its large extracellular Venus Flytrap Domain (VFTD).

  • T1R3: Serves as the co-receptor. Crucially, the Transmembrane Domain (TMD) of T1R3 is the binding site for sweetness inhibitors like Lactisole and cyclamate (which acts as an agonist/inhibitor depending on concentration).

Negative Allosteric Modulation (NAM)

Lactisole does not compete directly with sugar for the VFTD binding site. Instead, it binds to the TMD of T1R3, stabilizing the receptor in an inactive conformation . This prevents the conformational change required to activate the heterotrimeric G-protein (Gustducin).

  • Key Residues: Mutational analysis identifies specific residues in the T1R3 TMD (e.g., Ala733, Phe778 in humans) as critical for binding.

  • Species Specificity: This inhibition is primate-specific .[5] Rodent T1R3 differs at these key TMD residues, rendering rats and mice insensitive to Lactisole. This necessitates the use of humanized mouse models or human cell lines for valid testing.

Visualization: The Inhibition Pathway

Sweetness_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (T1R2/T1R3 Receptor) cluster_intracellular Intracellular Signaling Sweetener Sweet Ligand (Sucrose/Aspartame) T1R2_VFTD T1R2 VFTD (Ligand Binding) Sweetener->T1R2_VFTD Binds Lactisole Inhibitor (Lactisole/Analog) T1R3_TMD T1R3 TMD (Allosteric Site) Lactisole->T1R3_TMD Binds (NAM) G_Protein G-Protein (Gustducin) T1R2_VFTD->G_Protein Activates (Blocked) Inactive_Conf Locked Inactive Conformation T1R3_TMD->Inactive_Conf Stabilizes Inactive_Conf->G_Protein Inhibits Activation PLCb2 PLC-β2 G_Protein->PLCb2 Downstream Cascade Calcium Intracellular Ca2+ Release PLCb2->Calcium Signal Neural Signal (Sweet Perception) Calcium->Signal

Caption: Mechanism of Action: The inhibitor binds the T1R3 Transmembrane Domain, locking the receptor in an inactive state and blocking G-protein signaling despite sweetener presence.[5][6]

Inhibition Characteristics

The inhibitory profile of 2-(4-methoxyphenoxy)propionic acid is distinct from competitive inhibitors.

CharacteristicDescriptionData Points (Approx.)
Broad Spectrum Efficacy Inhibits chemically diverse sweeteners: sugars (sucrose, glucose), peptides (aspartame), proteins (thaumatin), and synthetic compounds (saccharin).[3][5]Sucrose: ~50-70% reductionAspartame: >80% reduction
Dose-Response Follows a sigmoidal dose-response curve. Inhibition is concentration-dependent but saturable.IC50 : ~15-50 µM (Cell-based)Effective Food Conc: 100-500 ppm
Stereoselectivity The molecule is chiral. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.(S)-Lactisole is the active bioactive form.
Temporal Dynamics Reduces the "linger" or aftertaste of high-potency sweeteners.rapid onset (<2s), rapid washout.
Post-Rinse Effect "Water-sweet" aftertaste. Removal of the inhibitor can lead to a rebound sweetness effect (resensitization) in some contexts.Phenomenon: "Sweet water taste" after rinsing.

Experimental Methodologies

To validate the activity of 2-(4-Methoxy-phenylamino)-propionic acid or its analogs, two protocols are standard: Calcium Mobilization Assays (Quantitative/Mechanistic) and Human Sensory Evaluation (Qualitative/Perceptual).

Protocol A: Heterologous Expression & Calcium Imaging (FLIPR Assay)

Rationale: Direct measurement of GPCR activation via intracellular calcium flux.

  • Cell Line Construction:

    • Use HEK293 cells stably expressing Gα15 (a promiscuous G-protein to couple T1Rs to Calcium release).

    • Transfect with plasmids encoding human hT1R2 and hT1R3 .[5]

  • Dye Loading:

    • Seed cells in 96-well black-wall plates.

    • Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 min at 37°C.

  • Agonist/Antagonist Application:

    • Control: Apply Sweetener (e.g., 10mM Aspartame)

      
       Record Fluorescence (
      
      
      
      ).
    • Test: Pre-incubate with Inhibitor (0, 10, 50, 100, 500 µM) for 15 min.

    • Apply Sweetener

      
       Record Fluorescence.
      
  • Data Analysis:

    • Calculate

      
      .
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Determine IC50 using non-linear regression (Hill equation).

Protocol B: Human Sensory Evaluation (Magnitude Estimation)

Rationale: Validating perceptual efficacy, as rodent models are ineffective.[7]

  • Panel Selection: Screen n=10-15 subjects for normal taste sensitivity (exclude ageusia/dysgeusia).

  • Stimuli Preparation:

    • Reference: 10% Sucrose Solution (assigned intensity = 100).

    • Test Solutions: 10% Sucrose + Inhibitor (50, 100, 200, 500 ppm).

    • Control: 10% Sucrose + Vehicle.[7]

  • Procedure (Sip-and-Spit):

    • Randomized block design.

    • Subject rinses with distilled water.

    • Subject tastes sample (5s), expectorates.

    • Rates sweetness intensity relative to Reference.

    • Inter-trial Interval: 2 minutes (critical to prevent desensitization or carry-over).

  • Statistical Analysis: ANOVA with Dunnett’s post-hoc test to compare Test vs. Control.

Visualization: Experimental Workflow

Experimental_Workflow cluster_cell_assay Protocol A: Calcium Imaging (HEK293) Transfection Transfect hT1R2 + hT1R3 Dye_Load Load Fluo-4 (Ca2+ Indicator) Transfection->Dye_Load Add_Inhibitor Add Inhibitor (Pre-incubation) Dye_Load->Add_Inhibitor Add_Agonist Add Sweetener (Stimulation) Add_Inhibitor->Add_Agonist Measure Measure Fluorescence Add_Agonist->Measure

Caption: Workflow for measuring sweetness inhibition using a cell-based calcium mobilization assay.

References

  • Schiffman, S. S., et al. (1999).[1] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. Link

  • Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste.[5][6][8] Journal of Biological Chemistry. Link

  • Winnig, M., et al. (2007).[6] Artificial Sweeteners and the Sweet Taste Receptor: The Importance of the Transmembrane Domain. Chemical Senses. Link

  • Nakagita, K., et al. (2019).[6] Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE. Link

  • Galindo-Cuspinera, V., et al. (2006). A TAS1R receptor-based explanation of sweet 'water-taste'. Nature. Link

Sources

Methodological & Application

HPLC method development for detecting 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(4-Methoxy-phenylamino)-propionic acid (also known as N-(4-methoxyphenyl)alanine).

This molecule presents a classic "zwitterionic challenge" in chromatography: it possesses an acidic moiety (carboxylic acid) and a basic moiety (secondary aromatic amine). Successful separation requires precise pH control to manage ionization states, ensuring reproducible retention times and symmetrical peak shapes. This protocol utilizes a Reversed-Phase (RP-HPLC) approach with a focus on "Ion Suppression" to maximize hydrophobic interaction.

Physicochemical Analysis & Mechanistic Strategy

Before injecting the first blank, we must understand the analyte's behavior in solution.

  • Chemical Structure:

    • Backbone: Propionic acid (Alanine derivative).

    • Functional Groups: Carboxylic Acid (-COOH), Secondary Amine (-NH-), Phenyl Ring, Methoxy Group (-OCH3).

  • Ionization Profile (Estimated):

    • Acidic

      
       (-COOH): 
      
      
      
    • Basic

      
       (-NH-): 
      
      
      
      (Elevated vs. aniline due to the electron-donating methoxy group).
    • Isoelectric Point (pI):

      
      
      
The Separation Strategy: "Locking" the Species

At neutral pH (~7.0), the molecule exists as a carboxylate anion (


) and a neutral amine, or potentially a zwitterion near pH 4. This variability leads to retention time drift.

The Solution: Operate at Low pH (pH 2.5 - 3.0) .

  • Mechanism: At pH 2.5, the carboxylic acid is protonated (neutral), maximizing hydrophobic retention on the C18 column. The amine is protonated (cationic), which improves solubility but risks interaction with residual silanols on the silica support.

  • Counter-Measure: Use a highly end-capped column to shield silanols and prevent peak tailing of the cationic amine.

Method Development Workflow

The following diagram outlines the logical flow for developing this method, moving from scouting to validation.

MethodWorkflow Start Start: Analyte Assessment ColSelect 1. Column Selection (C18 End-Capped) Start->ColSelect MobilePhase 2. Mobile Phase Scouting (pH 2.5 vs pH 6.0) ColSelect->MobilePhase Gradient 3. Gradient Optimization (Resolution vs. Time) MobilePhase->Gradient SST 4. System Suitability (Tailing < 1.5) Gradient->SST SST->MobilePhase Fail: Tailing > 1.5 SST->Gradient Fail: Resolution < 2.0

Figure 1: Step-by-step method development lifecycle. Note the feedback loops for failure modes (tailing or poor resolution).

Detailed Experimental Protocols

Protocol A: Mobile Phase Preparation (The "Clean Baseline" Standard)

Rationale: Phosphate buffer is chosen over Formic Acid for UV detection because it is UV-transparent at low wavelengths (210-220 nm), offering higher sensitivity for the aromatic ring.

Reagents:

  • HPLC Grade Acetonitrile (ACN).[1]

  • Potassium Dihydrogen Phosphate (

    
    ).
    
  • Phosphoric Acid (85%).

  • Milli-Q Water (18.2 MΩ).

Step-by-Step:

  • Buffer Preparation (20 mM, pH 2.5): Dissolve 2.72 g of

    
     in 950 mL of water.
    
  • pH Adjustment: Titrate with Phosphoric Acid until pH reaches exactly 2.50 ± 0.05.

  • Filtration: Filter through a 0.22 µm nylon membrane (critical to remove particulates that damage sub-2 µm columns).

  • Mobile Phase A: 100% Buffer pH 2.5.

  • Mobile Phase B: 100% Acetonitrile.

Protocol B: Gradient Scouting Run

Rationale: A wide gradient captures the analyte regardless of its hydrophobicity and reveals unrelated impurities.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity silica), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Detection: Diode Array Detector (DAD). Scan 200–400 nm. Extract 210 nm and 254 nm.

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.05Initial equilibration
20.095Linear ramp to elute hydrophobic species
25.095Wash column
25.15Return to initial
30.05Re-equilibration (Critical)

Optimization & Troubleshooting Logic

Once the scouting run is complete, the analyte will likely elute between 8–12 minutes. Common issues involve peak shape due to the amine group. Use the decision tree below to troubleshoot.

OptimizationTree Start Evaluate Peak Shape CheckTailing Tailing Factor > 1.5? Start->CheckTailing CheckSplit Split Peak? CheckTailing->CheckSplit No ActionpH Lower pH to 2.0 (Suppress Silanols) CheckTailing->ActionpH Yes (Silanol Interaction) ActionTemp Increase Temp to 40°C (Improve Mass Transfer) CheckTailing->ActionTemp Yes (Kinetic issue) CheckRet Retention < 2 min? CheckSplit->CheckRet No ActionSample Dilute Sample in Mobile Phase A CheckSplit->ActionSample Yes (Solvent Mismatch) ActionAq Decrease Initial %B (Start at 2%) CheckRet->ActionAq Yes

Figure 2: Decision tree for optimizing peak symmetry and retention. The most common issue with amino-aromatics is tailing, often solved by lowering pH or increasing temperature.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), every run must pass System Suitability Testing (SST) .

ParameterAcceptance LimitScientific Rationale
Resolution (

)

Ensures baseline separation from nearest impurity.
Tailing Factor (

)

Critical for amine derivatives; indicates minimal secondary interactions.
Injection Precision RSD

(n=5)
Confirms autosampler and pump stability.
Signal-to-Noise

(LOQ)
Verifies sensitivity for trace analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text for RP-HPLC mechanisms).

  • Agilent Technologies. (2025). Analysis of Amino Acids by HPLC. Retrieved from .

  • PubChem. (2025). Compound Summary: N-(4-Methoxybenzyl)alanine.[3] Retrieved from .

  • Dolan, J. (2026). The Role of pH in Retention and Selectivity. LCGC International. Retrieved from .

  • SIELC Technologies. (2018). Separation of 2-Methoxypropionic acid (Analog). Retrieved from .

Sources

Application Note: Functional Binding & Inhibition Assays for T1R2/T1R3 Using 2-(4-Methoxy-phenylamino)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for characterizing 2-(4-Methoxy-phenylamino)-propionic acid (a structural analog of Lactisole/PMP) as a Negative Allosteric Modulator (NAM) of the sweet taste receptor heterodimer T1R2/T1R3 .

Unlike orthosteric ligands (sugars) that bind the Venus Flytrap Domain (VFTD) of T1R2, this compound targets the Transmembrane Domain (TMD) of the T1R3 subunit . Because the affinity of T1R NAMs is often too low for robust radioligand binding assays, the industry standard for "binding" assessment is a Functional Calcium Mobilization Assay using promiscuous G-proteins (G


15/16). This protocol provides a self-validating workflow to quantify receptor occupancy and inhibition potency (

).

Mechanistic Principles

The Target: T1R3 Transmembrane Domain

The sweet taste receptor is a heterodimer of T1R2 and T1R3.[1][][3][4] While T1R2 binds sugars, T1R3 serves as the anchor for allosteric modulation. 2-(4-Methoxy-phenylamino)-propionic acid binds to a hydrophobic pocket within the TMD of T1R3, stabilizing the receptor in an inactive conformation (7TM closed state), thereby preventing G-protein activation even in the presence of saturating sugar concentrations.

Mechanism of Action Diagram

The following diagram illustrates the allosteric inhibition pathway.

T1R3_Inhibition cluster_membrane Plasma Membrane Agonist Agonist (Sucrose) T1R2 T1R2 VFTD (Orthosteric Site) Agonist->T1R2 Binds NAM Inhibitor (2-(4-Methoxy-phenylamino)-propionic acid) T1R3 T1R3 TMD (Allosteric Site) NAM->T1R3 Binds & Locks Conformation T1R2->T1R3 Trans-activation Gprot Gα15/16 (Coupling) T1R3->Gprot Blocked by NAM PLC PLCβ2 Gprot->PLC Signaling Ca Intracellular Ca2+ Release PLC->Ca Flux

Figure 1: Mechanism of Action.[5] The inhibitor binds the T1R3 TMD, allosterically blocking the conformational change required to activate the G-protein, effectively silencing the calcium signal.

Experimental Protocol: Calcium Flux Inhibition Assay

Cell Line Requirements
  • Host: HEK293 or HEK293T cells.[5]

  • Transfection: Stable or transient co-expression of:

    • hT1R2 (Human)

    • hT1R3 (Human) - Crucial: Must be human.[6][7] Rodent T1R3 is insensitive to this compound class.

    • G

      
      15  or G
      
      
      
      16
      (Promiscuous G-protein to force Calcium coupling).
Reagents & Buffer Preparation
ComponentConcentrationNotes
Assay Buffer (HBSS) 1XSupplement with 20 mM HEPES, pH 7.[8]4.
Calcium Dye 2-4

M
Fluo-4 AM, Fluo-8, or Calcium-6.
Inhibitor Stock 100 mMDissolve 2-(4-Methoxy-phenylamino)-propionic acid in 100% DMSO.
Agonist

Use Sucralose (approx. 0.5 mM) or Sucrose (approx. 100 mM).
Probenecid 2.5 mMPrevents dye leakage from cells.
Step-by-Step Workflow
Phase 1: Cell Seeding (Day -1)
  • Harvest HEK293-T1R2/T1R3/G

    
    15 cells using Trypsin-EDTA.
    
  • Resuspend in culture medium (DMEM + 10% FBS).

  • Plate 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.

  • Incubate overnight at 37°C, 5% CO

    
    .
    
Phase 2: Dye Loading (Day 0)
  • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

    
    M Fluo-4 AM.
    
  • Remove culture medium from wells.

  • Add 100

    
    L Loading Buffer  per well.
    
  • Incubate 45 minutes at 37°C (dark), then 15 minutes at Room Temperature (RT).

Phase 3: The Inhibition Assay (FLIPR/Plate Reader)

Note: This is an Antagonist Mode assay. The inhibitor is added BEFORE the agonist.

  • Baseline Read: Measure fluorescence (Ex 490nm / Em 520nm) for 10 seconds.

  • Inhibitor Addition (T=0): Add 2-(4-Methoxy-phenylamino)-propionic acid (serially diluted in HBSS).

    • Concentration Range: 0.1

      
      M to 3 mM.
      
    • Control: Vehicle (HBSS + DMSO matched).

  • Incubation: Allow to equilibrate for 10–15 minutes . (Monitor fluorescence to ensure the compound itself is not an agonist).

  • Agonist Addition (T=15 min): Inject Sucralose at its

    
     concentration (concentration yielding 80% max response).
    
  • Detection: Measure fluorescence kinetics for 90–120 seconds.

Assay Workflow Diagram

Assay_Workflow Step1 Seed HEK293-hT1R2/hT1R3 (Day -1) Step2 Load Calcium Dye (Fluo-4 AM, 60 min) Step1->Step2 Step3 Add Inhibitor (2-(4-Methoxy-phenylamino)-propionic acid) Step2->Step3 Step4 Equilibrate (15 min) (Check for Agonism) Step3->Step4 Step5 Inject Agonist (EC80) (Sucrose/Sucralose) Step4->Step5 Step6 Measure Ca2+ Flux (RFU Reduction) Step5->Step6

Figure 2: Sequential workflow for the Calcium Flux Inhibition Assay.

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the Relative Fluorescence Units (RFU) using the following formula:



Determining Potency ( )

Plot log[Inhibitor] (x-axis) vs. % Inhibition (y-axis). Fit the data to a four-parameter logistic equation (Hill equation).

Expected Results:

  • 2-(4-Methoxy-phenylamino)-propionic acid: Should show a dose-dependent reduction in calcium flux.

  • Typical

    
    :  10–50 
    
    
    
    M (depending on the specific derivative potency; Lactisole is typically ~20-50
    
    
    M).

Validation: The "Species-Switch" Control

To prove the compound is binding the T1R3 TMD and not acting nonspecifically (e.g., blocking Calcium channels), you must perform the Species Specificity Control .

  • Rationale: The Lactisole binding pocket (residues H641, Q794, A733) exists in Human T1R3 but is absent in Rodent (Mouse/Rat) T1R3 .

  • Experiment: Run the exact protocol above on two cell lines side-by-side:

    • HEK-hT1R2 + hT1R3 (Human)

    • HEK-hT1R2 + mT1R3 (Mouse T1R3 chimera)

Validation Criteria:

Cell Line Expected Result with Compound Interpretation
Human T1R3 Inhibition of Calcium Flux Specific Binding Present

| Mouse T1R3 | No Inhibition (Full Flux) | Validates Target Specificity |

If the compound inhibits the Mouse T1R3 line, it is a non-specific inhibitor (false positive).

Troubleshooting

  • pH Sensitivity: This class of compounds (propionic acids) is pH-sensitive. Ensure Assay Buffer is strictly pH 7.4 . Acidic pH can protonate the acid, altering potency.

  • Low Signal Window: If the agonist response (

    
    ) is weak (<2-fold over baseline), re-optimize G
    
    
    
    15 transfection efficiency or increase cell density.
  • Solubility: 2-(4-Methoxy-phenylamino)-propionic acid is hydrophobic. Ensure DMSO concentration in the final well does not exceed 0.5%, as DMSO itself can modulate T1Rs.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[5][6][9] Journal of Biological Chemistry, 280(15), 15238–15246.[9]

  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences, 101(39), 14258–14263.

  • Winnig, M., et al. (2007). "Artificial Sweeteners and the Sweet Taste Receptor."[6] Results and Problems in Cell Differentiation, 47, 201-224.

  • Mishra, R., et al. (2012). "Molecular mechanism of binding of lactisole to the human sweet taste receptor." Biophysical Journal, 102(3), 362a.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxy-phenylamino)-propionic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yield and product purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

The primary and most efficient route to 2-(4-Methoxy-phenylamino)-propionic acid is the reductive amination of a pyruvic acid derivative with p-anisidine (4-methoxyaniline). This process, while conceptually straightforward, involves a delicate interplay of equilibria and reaction rates that can lead to common pitfalls. This guide provides direct answers to challenges you may encounter during your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most critical factors I should investigate?

Low yield is a common issue that can stem from several stages of the reaction and workup process. The synthesis is fundamentally a two-stage, one-pot reaction: (1) the formation of an intermediate imine from p-anisidine and a pyruvate source, and (2) the subsequent reduction of this imine.[1]

Core Areas for Investigation:

  • Inefficient Imine Formation: The reaction between the amine (p-anisidine) and the ketone (pyruvate) is a reversible equilibrium.[1] To drive the reaction forward and maximize the concentration of the imine intermediate, the water produced as a byproduct must be effectively managed.

  • Suboptimal Reducing Agent: The choice of reducing agent is paramount. The reagent must selectively reduce the C=N bond of the imine without significantly reducing the C=O bond of the pyruvate starting material.[2]

  • Competitive Side Reactions: The most common side reaction is the reduction of the starting pyruvate to lactic acid (or its ester). Another possibility, though less common with primary amines, is the over-alkylation of the desired secondary amine product to a tertiary amine.

  • Product Loss During Workup: As an amino acid, the product is amphoteric. Improper pH control during extraction can lead to significant loss of product in the aqueous or organic layers.

The following questions will delve into specific solutions for these core issues.

Q2: I'm observing significant formation of 2-hydroxypropionic acid (lactic acid) or its ester, and my pyruvate starting material is being consumed. What's going wrong?

This is a classic case of mismatched reaction rates. The reduction of the pyruvate's carbonyl group is occurring faster than the reduction of the target imine. This typically happens for one of two reasons: the reducing agent is too powerful and non-selective, or the imine is not forming quickly enough.

Causality & Solution:

The issue lies with the relative electrophilicity of the carbonyl carbon versus the iminium ion carbon. While imines are reducible, the protonated iminium ion is far more reactive towards hydride reagents. Mildly acidic conditions can facilitate the formation of this iminium ion.[3]

  • Primary Recommendation: Change Your Reducing Agent.

    • Sodium Borohydride (NaBH₄) is a strong reducing agent capable of reducing both ketones and imines.[4] If added at the beginning of the reaction, it will readily reduce the more accessible pyruvate.

    • Solution: Switch to a more selective, hindered hydride donor like Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is particularly effective because it is mild enough not to reduce ketones or aldehydes but readily reduces the iminium ion intermediate.[2][5][6] It is often considered the reagent of choice for one-pot reductive aminations due to its high efficiency and tolerance for mildly acidic conditions that favor iminium ion formation.[2][5]

  • Alternative Strategy: Implement a Stepwise Procedure.

    • Pre-form the Imine: Mix the p-anisidine and pyruvate derivative (e.g., ethyl pyruvate) in a suitable solvent like methanol or toluene. Add a catalytic amount of acetic acid to facilitate imine formation. You can aid water removal by adding molecular sieves or using a Dean-Stark apparatus if using toluene.

    • Monitor Imine Formation: Track the disappearance of the starting materials via TLC or GC.

    • Reduce the Imine: Once imine formation is complete, cool the reaction and then add a less selective reducing agent like Sodium Borohydride (NaBH₄).[4][5] Because the more reactive ketone is already consumed, the NaBH₄ will primarily reduce the imine.

Q3: My reaction is very slow or appears to stall. How can I increase the reaction rate?

A sluggish reaction is almost always due to suboptimal conditions for the initial imine formation step.

Troubleshooting Steps:

  • Check the pH: Imine formation is catalyzed by acid, but the reaction rate drops off if the solution is too acidic or too basic.[3]

    • Problem: At high pH, there is no proton source to activate the carbonyl oxygen. At very low pH, the p-anisidine becomes protonated to its non-nucleophilic ammonium salt and cannot attack the carbonyl.

    • Solution: The optimal pH is typically mildly acidic (around 4-5).[3] When using STAB, the reaction is often catalyzed by the acetic acid that can be released from the reagent itself, but adding a small amount (0.1-1.0 equivalents) of glacial acetic acid at the start can significantly accelerate the reaction.[5]

  • Solvent Choice: The solvent plays a crucial role.

    • For STAB (NaBH(OAc)₃): This reagent is sensitive to water and not ideal for use in methanol.[4] Aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[4][5]

    • For NaBH₃CN and NaBH₄: Methanol is a common and effective solvent.[4]

  • Water Scavenging: As an equilibrium, removing water drives imine formation to completion.

    • Solution: For stubborn reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 3Å molecular sieves to the reaction mixture.

Q4: How can I effectively purify my final product, 2-(4-Methoxy-phenylamino)-propionic acid, from the reaction mixture?

Effective purification hinges on exploiting the amphoteric nature of the product, which contains both a basic amine group and an acidic carboxylic acid group.

Recommended Protocol: Acid-Base Extraction

  • Initial Quench: After the reaction is complete, carefully quench any remaining reducing agent by slowly adding water or dilute acid.

  • Solvent Removal: Remove the reaction solvent under reduced pressure (rotary evaporation).

  • Dissolution: Dissolve the crude residue in an organic solvent like ethyl acetate or DCM.

  • Remove Unreacted Amine: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This will protonate the unreacted p-anisidine, pulling it into the aqueous layer. The desired product, being a weaker base, should largely remain in the organic phase at this stage.

  • Isolate the Product: Extract the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate or 1M sodium carbonate). The carboxylic acid on your product will be deprotonated to its carboxylate salt, making it soluble in the aqueous layer. Neutral organic impurities will remain in the organic phase.

  • Precipitation: Separate the basic aqueous layer, wash it once more with fresh ethyl acetate to remove any lingering impurities, and then cool it in an ice bath. Slowly acidify the aqueous layer with 1M or 2M HCl with vigorous stirring. The product will precipitate out at its isoelectric point (typically around pH 4-6).

  • Final Steps: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under high vacuum.

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis.

G cluster_reactants Step 1: Reactant Staging cluster_reaction Step 2: One-Pot Reaction cluster_workup Step 3: Workup & Purification p_anisidine p-Anisidine imine_formation In-situ Imine/ Iminium Ion Formation p_anisidine->imine_formation pyruvate Pyruvate Derivative (e.g., Ethyl Pyruvate) pyruvate->imine_formation solvent Aprotic Solvent (e.g., DCE, THF) solvent->imine_formation acid Catalytic Acid (e.g., Acetic Acid) acid->imine_formation catalyzes reduction Hydride Reduction imine_formation->reduction intermediate quench Quench Reaction reduction->quench product mixture reductant Add Reducing Agent (e.g., NaBH(OAc)₃) reductant->reduction extraction Acid-Base Extraction quench->extraction precipitate Acidify to Precipitate extraction->precipitate isolate Pure Product precipitate->isolate G start Problem: Low Yield or Stalled Reaction check_reductant Is the reducing agent NaBH(OAc)₃ (STAB)? start->check_reductant switch_reductant High chance of side reactions. Switch to NaBH(OAc)₃ or use a 2-step protocol. check_reductant->switch_reductant No check_acid Was catalytic acid (e.g., AcOH) added? check_reductant->check_acid Yes no_stab No yes_stab Yes add_acid Imine formation is likely too slow. Add 0.1 eq. of AcOH. check_acid->add_acid No check_solvent What is the solvent? check_acid->check_solvent Yes no_acid No yes_acid Yes switch_solvent STAB is not optimal in MeOH. Switch to an aprotic solvent like DCE or THF. check_solvent->switch_solvent Methanol final_check Consider adding a dehydrating agent (e.g., molecular sieves) to drive equilibrium. check_solvent->final_check DCE/DCM/THF is_methanol Methanol is_dce DCE/DCM/THF

Sources

troubleshooting solubility issues of 2-(4-Methoxy-phenylamino)-propionic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methoxy-phenylamino)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound in aqueous buffer systems. Our approach is rooted in foundational physicochemical principles to provide you with robust, scientifically-sound solutions.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Molecule - Fundamental Properties

Question 1: What are the key structural features of 2-(4-Methoxy-phenylamino)-propionic acid that influence its solubility?

Answer: 2-(4-Methoxy-phenylamino)-propionic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Group: The propionic acid tail contains a carboxylic acid group (-COOH).

  • Basic Group: The phenylamino head contains a secondary aromatic amine group (-NH-).

The interplay between these two groups dictates the molecule's net charge at any given pH, which is the primary determinant of its aqueous solubility. Its solubility is therefore highly pH-dependent.

Question 2: What are the predicted pKa values for this compound, and what do they signify?

Answer: While experimental data for this specific molecule is not readily available, we can estimate the pKa values by examining its constituent parts:

  • The carboxylic acid group is structurally similar to propionic acid, which has a pKa of approximately 4.87 .[1][2][3][4]

  • The aromatic amine group is similar to 4-methoxyaniline, which has a pKa of its conjugate acid around 5.34 - 5.36 .[5][6][7][8]

These two pKa values are very close. This proximity is critical because it defines a pH range where the molecule will exist predominantly as a zwitterion (carrying both a positive and a negative charge), leading to minimal aqueous solubility.

Question 3: What is the isoelectric point (pI) and why is it critical for solubility troubleshooting?

Answer: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For an amphoteric compound like this, the pI can be estimated as the average of the two pKa values:

  • pI ≈ (pKa₁ + pKa₂) / 2

  • pI ≈ (4.87 + 5.34) / 2 ≈ 5.1

At the isoelectric point, the molecule's net charge is zero, causing it to be least soluble in aqueous media due to strong intermolecular attractions that favor precipitation over solvation. Therefore, the core of troubleshooting solubility issues for this compound is to prepare buffer solutions at a pH sufficiently distant from its pI of ~5.1.

Part 2: Core Troubleshooting - pH Adjustment

Question 4: My compound won't dissolve in a standard phosphate-buffered saline (PBS) at pH 7.4. What is the first step I should take?

Answer: The first and most crucial step is to move the pH of your buffer away from the compound's isoelectric point (~5.1). Since your PBS is at pH 7.4, which is above the pI, the carboxylic acid group will be deprotonated (negatively charged), and the amine will be neutral. This should promote solubility. If you are still facing issues, it could be due to the compound's intrinsic low solubility or slow dissolution kinetics.

Recommended Action: Systematically vary the pH. You can expect solubility to increase significantly under either acidic or basic conditions.

  • To create the soluble anionic salt: Adjust the pH upwards (e.g., to pH 8.0, 9.0, or higher) with a base like NaOH.

  • To create the soluble cationic salt: Adjust the pH downwards (e.g., to pH 4.0, 3.0, or lower) with an acid like HCl.

The relationship between pH, the molecule's charge state, and its relative solubility is illustrated below.

G cluster_action Troubleshooting Action pI Isoelectric Point (pI ≈ 5.1) Zwitterionic Form MINIMUM SOLUBILITY high_pH High pH (e.g., > 6.5) Anionic Form (-) HIGH SOLUBILITY low_pH Low pH (e.g., < 4.0) Cationic Form (+) HIGH SOLUBILITY start Compound Precipitates in Buffer adjust_pH Adjust pH Away from pI start->adjust_pH Primary Strategy check_sol_low Test Solubility at pH < 4.0 adjust_pH->check_sol_low check_sol_high Test Solubility at pH > 6.5 adjust_pH->check_sol_high success Compound Dissolves check_sol_low->success check_sol_high->success

Caption: pH-dependent solubility workflow for 2-(4-Methoxy-phenylamino)-propionic acid.

Question 5: How do I experimentally determine the optimal pH for solubilization?

Answer: A simple pH-solubility screen is highly recommended. This will provide empirical data to guide your buffer preparation.

Protocol: pH-Solubility Screening
  • Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Saturate Solutions: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot Data: Plot solubility (e.g., in mg/mL or µM) versus pH to visualize the solubility profile and identify the optimal pH ranges.

Part 3: Advanced Strategies & Formulation Aids

Question 6: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

Answer: If pH adjustment alone is not enough, you can employ formulation aids such as co-solvents, surfactants, or cyclodextrins. These should generally be tested after optimizing the pH.

1. Co-solvents: These are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous medium.[9][10] They are often used in combination with pH adjustment.[8]

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%Potent solvent, but can have biological effects. Use with caution.
Ethanol5-20%Commonly used, generally well-tolerated in many systems.[11]
Polyethylene Glycol 400 (PEG 400)5-30%A low-toxicity polymer frequently used in formulations.[11]
Propylene Glycol5-30%Another common, low-toxicity excipient.[9][11]

2. Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[5] The choice of surfactant can be important. For an acidic compound that will be deprotonated and negatively charged at neutral or high pH, a non-ionic or anionic surfactant is often a good starting point. Conversely, at low pH where the compound is cationic, a cationic surfactant might show enhanced effects due to electrostatic interactions.[12][13]

Surfactant TypeExampleTypical Concentration (w/v)
Non-ionicPolysorbate 80 (Tween® 80)0.1 - 2.0%
AnionicSodium Dodecyl Sulfate (SDS)0.1 - 1.0%
CationicCetyltrimethylammonium Bromide (CTAB)0.1 - 1.0%
ZwitterionicCHAPS0.1 - 1.0%

3. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[1][2][7][14]

Cyclodextrin TypeExampleTypical Concentration (w/v)
Modified β-CyclodextrinHydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10%
Modified β-CyclodextrinSulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 10%
Protocol: Formulation Aid Screening
  • Select Optimal pH: Based on your pH-solubility screen, prepare a buffer at a pH where solubility is already enhanced (e.g., pH 8.0).

  • Prepare Stock Solutions: Create stock solutions of the selected co-solvents, surfactants, or cyclodextrins at high concentrations.

  • Titrate Formulation Aid: To aliquots of your buffered compound suspension, add increasing amounts of the formulation aid stock solution.

  • Equilibrate and Quantify: Follow the same steps (Equilibrate, Separate, Quantify) as outlined in the pH-Solubility Screening protocol to determine the solubility enhancement provided by each agent at different concentrations.

Question 7: What is a systematic workflow for tackling a new batch of this compound?

Answer: A logical, tiered approach ensures efficient troubleshooting.

G cluster_tier1 Tier 1: Foundational Analysis cluster_tier2 Tier 2: Primary Solubilization cluster_tier3 Tier 3: Advanced Formulation start Start: Compound Fails to Dissolve in Initial Aqueous Buffer ph_screen Step 1: Perform pH-Solubility Screen (pH 2 to 10) start->ph_screen determine_pI Identify pH of Minimum Solubility (pI) Identify pH ranges of High Solubility ph_screen->determine_pI ph_adjust Step 2: Prepare Buffer at Optimal pH (e.g., pH > pI+2 or pH < pI-2) determine_pI->ph_adjust check_solubility Is Solubility Sufficient? ph_adjust->check_solubility cosolvent_screen Step 3a: Screen Co-solvents (DMSO, EtOH, PEG 400) check_solubility->cosolvent_screen No end_success Success: Stable Solution Achieved check_solubility->end_success Yes surfactant_screen Step 3b: Screen Surfactants (e.g., Tween 80) cosolvent_screen->surfactant_screen cosolvent_screen->end_success If sufficient cyclo_screen Step 3c: Screen Cyclodextrins (e.g., HP-β-CD) surfactant_screen->cyclo_screen surfactant_screen->end_success If sufficient cyclo_screen->end_success If sufficient end_fail Consult Formulation Specialist cyclo_screen->end_fail If still insufficient

Caption: Tiered workflow for systematic solubility troubleshooting.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Kumar, S., & Kaur, A. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation, 9(2), 55-60. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]

  • Gould, S., & Scott, K. (2005). 21st Century Excipients. Pharmaceutical Technology, 29(4), 64-74. [Link]

  • Fiveable. (n.d.). Propanoic Acid. [Link]

  • ChemBK. (n.d.). 4-methoxyaniline. [Link]

  • PubChem. (n.d.). p-Anisidine. [Link]

  • DigitalCommons@URI. (1971). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • ResearchGate. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International journal of pharmaceutics, 321(1-2), 35-41. [Link]

  • LookChem. (n.d.). p-Anisidine. [Link]

  • International Journal of Pharmaceutics. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxy-phenylamino)-propionic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on impurity identification and removal.

Introduction to the Synthesis

The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid, a valuable N-aryl amino acid derivative, is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction typically involves the coupling of an aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) with an amino acid (L-alanine or its ester derivative) in the presence of a palladium catalyst, a phosphine ligand, and a base. While robust, this method can be susceptible to the formation of various impurities that complicate purification and impact final product quality.

This guide will help you navigate these challenges, ensuring a higher yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 2-(4-Methoxy-phenylamino)-propionic acid.

Problem 1: Low or No Product Formation

Q: I am seeing very little to no formation of my desired 2-(4-Methoxy-phenylamino)-propionic acid. What are the likely causes and how can I fix it?

A: Low or no product yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) catalytic species may not be forming efficiently or is being deactivated.

    • Solution: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂), consider using a pre-formed palladium precatalyst, which can lead to a cleaner formation of the active catalytic species.[1] If using a Pd(II) source like Pd(OAc)₂, ensure your amine or ligand can effectively reduce it to Pd(0).[3]

  • Poor Ligand Choice: The phosphine ligand is critical for the efficiency of the catalytic cycle.

    • Solution: For N-arylation of amino acids, sterically hindered biarylphosphine ligands are often effective. Screen different ligands to find the optimal one for your specific substrate combination.

  • Inappropriate Base: The base is crucial for the deprotonation of the amine.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common strong base used in these reactions. However, if side reactions are an issue, consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[1]

    • Solution: If you are using an aryl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. If possible, switching to the corresponding aryl bromide or iodide is recommended.[1]

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: Toluene and dioxane are common solvents. Ensure the reaction is heated sufficiently, typically between 80-110 °C. However, excessive heat can lead to degradation and side products.[5]

Problem 2: Presence of a Major Side-Product with a Mass Corresponding to Anisole

Q: My mass spectrometry analysis shows a significant peak corresponding to anisole, and my starting aryl halide is being consumed. What is this impurity and how can I prevent it?

A: This is a classic side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .

Causality:

Hydrodehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom, leading to the formation of anisole from 4-bromoanisole. This can occur through various pathways, including a competing reaction where the palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the amine.

Troubleshooting Workflow:

A Problem: Anisole Impurity Detected (Hydrodehalogenation) B Investigate Hydrogen Source A->B C Optimize Reaction Conditions A->C D Consider Catalyst System A->D E Water or protic solvents B->E F Amine starting material B->F G Lower Reaction Temperature C->G H Shorter Reaction Time C->H I Use Pre-catalyst D->I J Change Ligand D->J

Figure 1. Troubleshooting hydrodehalogenation.

Detailed Solutions:

  • Minimize Water: Ensure all reagents and solvents are scrupulously dry. Water can be a proton source for this side reaction.

  • Optimize Base: A very strong base can sometimes promote side reactions. If using NaOtBu, consider if a slightly weaker base could still facilitate the desired reaction without promoting hydrodehalogenation.

  • Lower Temperature and Time: Excessive heat or prolonged reaction times can increase the likelihood of side reactions.[5] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Catalyst and Ligand Choice: The choice of ligand can influence the relative rates of the desired amination and the undesired hydrodehalogenation. Using a pre-catalyst can sometimes lead to a cleaner reaction with fewer side products.[5]

Problem 3: Difficulty in Removing Unreacted Starting Materials

Q: How can I effectively remove unreacted p-anisidine (if used as starting material) or alanine from my final product?

A: The separation of the final product from the starting materials can often be achieved by leveraging the differences in their chemical properties, particularly their acidity/basicity.

Purification Protocol: Acid-Base Extraction

This protocol is effective for separating the amphoteric product from a more basic amine starting material and an acidic starting material.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted p-anisidine, causing it to move into the aqueous layer. Your desired product, being a weaker base, should largely remain in the organic layer.

  • Basic Wash: Next, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid of your product, forming a salt that will move into the aqueous layer. Unreacted alanine will also be extracted into the aqueous phase.

  • Isolation of Product: Separate the basic aqueous layer from the organic layer.

  • Acidification and Precipitation: Cool the basic aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1 M HCl) until the pH is around 3-4. Your desired product, 2-(4-Methoxy-phenylamino)-propionic acid, should precipitate out of the solution as a solid.

  • Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in the synthesis of 2-(4-Methoxy-phenylamino)-propionic acid?

A1: Based on the likely Buchwald-Hartwig synthesis route, the common impurities can be categorized as follows:

Impurity ClassSpecific ExamplesSource
Process-Related Impurities Unreacted 4-bromoanisole, unreacted alanine, p-anisidine (from starting materials or side reactions).Incomplete reaction or use of excess reagents.
Side-Reaction Products Anisole (from hydrodehalogenation), bis-arylated alanine, products of ligand degradation.Competing reaction pathways during the catalytic cycle.[5][6]
Catalyst-Related Impurities Residual palladium, phosphine oxides.From the catalyst and ligand used in the reaction.

Q2: My final product has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color in the final product is often due to trace amounts of palladium catalyst or colored organic impurities.

  • Palladium Residues: The crude product can sometimes be contaminated with palladium black, which gives it a grayish or dark color.

    • Solution: Passing a solution of your crude product through a plug of Celite or silica gel can help remove finely divided palladium particles. Treatment with activated carbon can also be effective, but be mindful that it may also adsorb some of your product.

  • Colored Organic Impurities: Highly conjugated byproducts formed at high temperatures can also impart color.

    • Solution: Recrystallization is often the most effective method for removing colored impurities.

Q3: What is the recommended method for purifying the final product to a high degree of purity (>99%)?

A3: A combination of techniques is often necessary to achieve high purity.

Recommended Purification Workflow:

G cluster_0 Purification Sequence Crude_Product Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes unreacted starting materials Recrystallization Recrystallization Acid_Base->Recrystallization Removes colored impurities and side products Chromatography Column Chromatography (if necessary) Recrystallization->Chromatography For difficult to separate impurities Pure_Product High Purity Product (>99%) Recrystallization->Pure_Product Chromatography->Pure_Product

Figure 2. Recommended purification workflow.

  • Acid-Base Extraction: As detailed in Problem 3, this is an excellent first step to remove the bulk of unreacted starting materials.

  • Recrystallization: This is a powerful technique for achieving high purity.

    • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-aryl amino acids, solvent systems such as ethanol/water, acetone/water, or ethyl acetate/hexanes are often effective.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter it. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography can be used.

    • Mobile Phase: A gradient of methanol in dichloromethane or ethyl acetate is typically effective for eluting amino acids from silica gel.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, allowing for the quantification of impurities.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your product and identify any structural isomers or major impurities.

By understanding the potential pitfalls of the synthesis of 2-(4-Methoxy-phenylamino)-propionic acid and employing the systematic troubleshooting and purification strategies outlined in this guide, you can significantly improve the efficiency of your synthesis and the quality of your final product.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available at: [Link]

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Available at: [Link]

  • Reddit. (n.d.). BH amination side products and purification. r/chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

Sources

overcoming steric hindrance in the synthesis of phenylamino propionic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenylamino Propionic Acid Synthesis Topic: Overcoming Steric Hindrance in N-Aryl


-Amino Acid Synthesis
Ticket ID:  #STERIC-BETA-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields or stalled reactivity while synthesizing phenylamino propionic acids (N-aryl


-amino acids). This is a classic problem driven by steric clash, typically arising from ortho-substitution on the aniline ring  or 

-substitution on the propionic backbone
.

Standard thermal aza-Michael additions often fail here because the nucleophilic attack is reversible and sterically disfavored. To resolve this, we must switch from thermodynamic control to kinetic activation or change the disconnection strategy entirely.

This guide provides three tiered solutions ranging from "Green Activation" to "Transition Metal Catalysis."

Diagnostic: Select Your Protocol

Before proceeding, determine the severity of your steric hindrance using the decision matrix below.

DecisionMatrix Start START: Analyze Substrates Q1 Is the Aniline Ortho-Substituted? Start->Q1 Q2 Is the Acrylate/Propionate Beta-Substituted? Q1->Q2 No MethodB PROTOCOL B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Q1->MethodB Yes (Severe Sterics) MethodA PROTOCOL A: Lewis Acid / 'On-Water' (Modified Michael) Q2->MethodA No (Mild Sterics) MethodC PROTOCOL C: Reformatsky Reaction (Imine + Bromoester) Q2->MethodC Yes (Backbone Sterics)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate steric profile.

Module 1: The Modified Aza-Michael (Moderate Sterics)

Best for: Unsubstituted or para-substituted anilines reacting with simple acrylates. The Fix: "On-Water" Chemistry or Lewis Acid Catalysis.

Standard aza-Michael reactions are reversible. In sterically hindered systems, the equilibrium favors the starting materials. We drive this forward using hydrophobic acceleration ("on-water" conditions) or Lewis Acid activation of the carbonyl.

Protocol A: "On-Water" Aza-Michael Addition

This method utilizes the negative entropy of activation on the water surface to force hydrophobic reactants together, overcoming moderate steric barriers.

Reagents:

  • Aniline derivative (1.0 equiv)[1]

  • Acrylate derivative (1.2 equiv)

  • Catalyst: Tributylphosphine (

    
    , 10 mol%) OR 
    
    
    
    (10 mol%)
  • Solvent: Deionized Water (degassed)

Step-by-Step:

  • Suspension: In a reaction vial, suspend the aniline and acrylate in water (concentration 1.0 M). Note: The reagents will likely not dissolve. This heterogeneous suspension is necessary for the effect.

  • Catalyst Addition: Add 10 mol%

    
     or 
    
    
    
    .
  • Agitation: Stir vigorously at room temperature. If the aniline is solid, ensure it is finely powdered before addition.

  • Monitoring: Monitor by TLC/LCMS. If conversion stalls <50%, heat to 40°C.

  • Workup: Extract the reaction mixture with Ethyl Acetate (

    
    ). The product usually resides in the organic layer. Dry over 
    
    
    
    and concentrate.

Why it works: The hydrophobic effect clusters the organic reactants, increasing the effective concentration and stabilizing the transition state via hydrogen bonding at the interface.

Module 2: The Buchwald-Hartwig Protocol (Severe Sterics)

Best for: Ortho-substituted anilines (e.g., 2,6-dimethylaniline) or electron-deficient anilines. The Fix: Palladium-catalyzed C-N coupling.

When nucleophilic attack is impossible due to steric blocking, we use oxidative addition to bypass the barrier. The key here is the Ligand . Standard


 will fail; you must use bulky, electron-rich Buchwald ligands.
Protocol B: Pd-Catalyzed C-N Coupling

This route couples an aryl halide with a


-amino ester, avoiding the difficult Michael addition entirely.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 
    -Alanine Ester (1.2 equiv)
    
  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos or RuPhos (2-4 mol%)

    • Select BrettPhos for primary amines.

    • Select RuPhos for secondary amines.

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Pre-complexation: Add Pd source, Ligand, and solvent. Stir at RT for 5 mins to form the active catalytic species (color change often observed).

  • Addition: Add the Aryl Halide,

    
    -Amino Ester, and Base.
    
  • Thermal Activation: Seal and heat to 80–100°C for 12–24 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting Tip: If you observe dehalogenation of your aryl halide (reduction), switch the base to


 and lower the temperature to 80°C.

Module 3: The Strategic Workaround (Reformatsky)

Best for: Systems where the propionic backbone has bulky


-substituents (e.g., 

-phenyl-

-alanine). The Fix: Form the C-C bond instead of the C-N bond.

If the nitrogen is too hindered to attack an acrylate, build the molecule by attacking an imine with a zinc enolate.

Protocol C: Reformatsky Reaction

Reagents:

  • Imine (formed from Aniline + Aldehyde) (1.0 equiv)

  • 
    -Bromoester (e.g., Ethyl bromoacetate) (1.5 equiv)
    
  • Metal: Zinc dust (activated) (2.0 equiv)

  • Additive: Iodine (

    
    ) crystal or TMSCl (activator)
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Zinc Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum. Critical: Unactivated Zn is the #1 cause of failure.

  • Initiation: In a dry flask under Argon, add Zn dust and a crystal of

    
     in THF.
    
  • Addition: Add the

    
    -bromoester dropwise. Warm slightly until the reaction initiates (exotherm/bubbling).
    
  • Coupling: Once the Reformatsky reagent is formed, add the Imine solution dropwise at 0°C or RT.

  • Quench: Quench with cold saturated

    
    .
    

Comparative Data: Yield Expectations

Substrate ConstraintMethod A (Michael)Method B (Buchwald)Method C (Reformatsky)
Simple Aniline 85-95% (Excellent)90% (Overkill)80% (Good)
Ortho-Substituted < 20% (Fail)85-92% (Excellent)75% (Viable)
Beta-Substituted 30-50% (Poor)N/A (Route Dependent)80-90% (Excellent)
Electron Deficient 40% (Slow)88% (Excellent)N/A

Visualizing the Pathway

The diagram below illustrates the mechanistic divergence. Method A relies on nucleophilic attack (blocked by sterics), while Method B uses metal insertion to bypass the block.

MechanismComparison cluster_0 Buchwald Cycle Aniline Hindered Aniline MichaelTS Transition State: Steric Clash! Aniline->MichaelTS Thermal Route AmineBind Amine Binding (Ligand controlled) Aniline->AmineBind Catalytic Route Target Phenylamino Propionic Acid MichaelTS->Target Low Yield OxAdd Oxidative Addition (Pd inserts into Ar-X) OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Forms) AmineBind->RedElim RedElim->Target High Yield

Figure 2: Mechanistic comparison. The Buchwald cycle (blue) avoids the high-energy steric transition state of the thermal Michael addition (red).

FAQ: Troubleshooting Common Issues

Q: My Buchwald reaction turns black immediately and yields no product. A: This is "Pd Black" precipitation. Your ligand is not stabilizing the Palladium effectively.

  • Fix: Ensure your solvent is rigorously degassed. Switch to a bulkier ligand like BrettPhos which binds Pd more tightly. Add the ligand before the metal source.

Q: The Reformatsky reaction won't start. A: The Zinc surface is likely oxidized.

  • Fix: Use TMSCl (Trimethylsilyl chloride) as an activator. Add 5 mol% TMSCl to the Zn/THF suspension before adding the bromoester.

Q: Can I use microwave irradiation for Method A? A: Yes. Microwave irradiation is highly recommended for steric systems. It provides rapid local heating that can overcome the activation energy barrier for the Michael addition. Try 100°C for 30 mins in water or ethanol.

References

  • Aza-Michael Addition on Water: Ranu, B. C., & Banerjee, S. (2007). Significant rate acceleration of the aza-Michael reaction in water. Tetrahedron Letters.

  • Buchwald-Hartwig for Hindered Amines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Reformatsky Reaction Overview: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron.

  • Lewis Acid C

    
    ): 
    Loh, T. P., & Wei, L. L. (1998). Indium Trichloride Catalyzed Michael Reaction in Water. Synlett.
    
    

Sources

Technical Support Center: Solubilization Strategies for 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solute

Before selecting a solvent, it is critical to understand the physicochemical behavior of 2-(4-Methoxy-phenylamino)-propionic acid .[1] This molecule is structurally distinct from Lactisole (which is an ether, not an amine), a common confusion point.

  • Amphiphilic Nature: It contains a lipophilic 4-methoxy-phenyl tail and a hydrophilic carboxylic acid head.[1]

  • pKa Considerations: Unlike standard aliphatic amino acids, the nitrogen here is part of an aniline system.

    • Carboxylic Acid pKa: ~3.5 – 4.0

    • Aniline Nitrogen pKa (Conjugate Acid): ~4.5 – 5.3 (The methoxy group is electron-donating, slightly increasing basicity compared to unsubstituted aniline).

  • Solubility Implication: At neutral pH (7.0), the molecule exists primarily as a mono-anion (COO⁻ / NH), not a zwitterion. This makes it reasonably soluble in basic aqueous buffers but potentially prone to precipitation in slightly acidic media (pH 3–5).[1]

Module 1: Solvent Selection Matrix

This matrix categorizes solvents based on performance, toxicity, and removal difficulty.

Class A: High-Performance Universal Solvents (Traditional)

Use these for stock solutions (100 mM+) where immediate dissolution is required.[1]

SolventSolubility RatingRemoval DifficultyNotes
DMSO Excellent (+++++)High (Boiling pt: 189°C)Standard for biological assays.[1] Hygroscopic; can penetrate skin.[1]
DMF Excellent (++++)High (Boiling pt: 153°C)Warning: Reprotoxic. Avoid if possible.
NMP Excellent (++++)High (Boiling pt: 202°C)Strictly regulated in EU/US due to toxicity.
Class B: Green & Sustainable Alternatives (Recommended)

Use these for synthesis, extraction, or eco-friendly formulations.

SolventSolubility RatingGreen Score (GSK/Pfizer)*Why it works
2-MeTHF Good (+++)High (Green)Excellent replacement for DCM/THF.[1] Derived from corncobs.[1] Good stability.
Ethyl Acetate Moderate (++)High (Green)Good for the free acid form. Easy to remove (volatile).
Ethanol (EtOH) Good (+++)High (Green)Protic solvent; stabilizes the carboxylic acid. Biocompatible.
CpOMe (CPME) Moderate (++)High (Green)Cyclopentyl methyl ether. Resists peroxide formation better than THF.[1]

*Green scores based on GSK Solvent Sustainability Guide and Pfizer Solvent Selection Guide.

Class C: Aqueous Systems (pH Dependent)

Water is a poor solvent for the free acid unless pH is adjusted.

  • Acidic Water (pH < 2): Soluble (Forms cationic ammonium salt).

  • Neutral Water (pH 7): Moderate/Low (Forms anionic carboxylate).

  • Basic Water (pH > 9): Excellent (Forms highly soluble Sodium/Potassium salt).

Module 2: Troubleshooting & FAQs

Q1: My solution turned brown/pink after 24 hours. Is it degraded?

Diagnosis: Oxidative Instability. The 4-methoxy-phenylamino moiety is an aniline derivative.[1] Anilines are notoriously susceptible to oxidation by atmospheric oxygen, forming colored quinone-imine species.[1] Solution:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.[1]

  • Add Antioxidant: If compatible with your assay, add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers.

  • Storage: Store stock solutions at -20°C in amber vials under inert gas.

Q2: I tried replacing DMF with Ethanol, but it precipitated when I added water.

Diagnosis: The "Oiling Out" Effect. While soluble in pure ethanol, the molecule is hydrophobic enough that adding water increases the polarity of the mixture beyond the "solubility cliff," forcing the lipophilic ring to aggregate. Solution:

  • Protocol Shift: Do not dilute directly into pure water. Dilute into a basic buffer (e.g., PBS pH 7.4 or Tris pH 8.0). The base ensures the carboxylic acid remains deprotonated (charged), maintaining solubility in the aqueous phase.

Q3: Can I use this compound in cell culture without DMSO?

Diagnosis: Cytotoxicity Concerns. Solution: Yes.

  • Dissolve the free acid in a minimal volume of 0.1 M NaOH (molar equivalent: 1.05 eq).[1]

  • This forms the sodium salt in situ.[1]

  • Dilute this salt solution with your culture media.[1]

  • Check: Verify the final pH of the media has not shifted significantly.

Module 3: Experimental Protocols

Protocol A: The "Green" Stock Solution (2-MeTHF)

Best for synthesis or chemical handling where DMSO removal is difficult.[1]

  • Weigh: 100 mg of 2-(4-Methoxy-phenylamino)-propionic acid.

  • Solvent: Add 1.0 mL of 2-Methyltetrahydrofuran (2-MeTHF) .

  • Agitation: Vortex for 30 seconds. If dissolution is slow, warm to 35°C in a water bath.

  • Filtration: If using for HPLC, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the aniline).

Protocol B: The pH-Switch Method (Aqueous)

Best for biological assays to avoid organic co-solvents.[1]

  • Calculate Base: Determine the moles of acid. You need 1.0 to 1.1 equivalents of Base.[1]

  • Preparation:

    • Add solid acid to the vial.[1]

    • Add 1 equivalent of 0.1 N NaOH .

    • Example: For 19.5 mg (approx 0.1 mmol), add 1.0 mL of 0.1 N NaOH.

  • Sonication: Sonicate for 5–10 mins. The solution should become clear as the salt forms.[1]

  • Buffer: Dilute immediately into PBS (pH 7.4) to the desired working concentration.

Visualizing the Logic

The following diagram illustrates the decision process for solvent selection based on your specific application constraints.

SolventSelection Start Start: Select Application BioAssay Biological Assay Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Analysis HPLC/LCMS Start->Analysis Toxicity Is DMSO/DMF allowed? BioAssay->Toxicity GreenReq Green Chemistry Required? Synthesis->GreenReq MobilePhase Mobile Phase? Analysis->MobilePhase UseDMSO Use DMSO (Stock) Dilute into PBS Toxicity->UseDMSO Yes UseSalt Use pH Switch (NaOH -> PBS) Toxicity->UseSalt No (Toxic) MeTHF Use 2-MeTHF or Ethyl Acetate GreenReq->MeTHF Yes DCM Use DCM/DMF (Traditional) GreenReq->DCM No AcN Acetonitrile/Water (+0.1% Formic Acid) MobilePhase->AcN Acidic Mode MeOH Methanol/Water (+0.1% NH4OH) MobilePhase->MeOH Basic Mode

Caption: Decision tree for selecting the optimal solvent system based on experimental constraints (Toxicity, Sustainability, and Assay Type).

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry.

  • Prat, D., et al. (2016).[2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

  • Alfonsi, K., et al. (2008).[2] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation (Pfizer)."[3] Green Chemistry.

  • PubChem Database. "N-(4-Methoxybenzoyl)alanine and related Aniline Derivatives."[1] National Library of Medicine.[1][4]

  • Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Methoxy-phenylamino)-propionic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(4-Methoxy-phenylamino)-propionic acid. We will explore how structural modifications to this chemical scaffold influence its biological activity, with a focus on its potential as an anti-inflammatory and anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights grounded in experimental data to guide future design and synthesis efforts.

Introduction: The Phenylpropionic Acid Scaffold in Drug Discovery

The 2-phenylpropionic acid moiety is a well-established pharmacophore, most famously represented by the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The core structure, consisting of a phenyl ring linked to a propionic acid group, offers a versatile template for chemical modification. The introduction of an amino linker and specific substitutions, such as the 4-methoxy-phenylamino group, can significantly alter the compound's biological profile, leading to a range of activities including anti-inflammatory, analgesic, antipyretic, and even anticancer effects.[2][3][4][5]

Understanding the SAR of this class of compounds is critical for optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. This guide will synthesize findings from various studies to build a coherent SAR model for 2-(4-Methoxy-phenylamino)-propionic acid and its derivatives.

Core Pharmacophore and Key Modification Sites

The fundamental structure of the compounds discussed in this guide is based on a central phenylpropionic acid scaffold. The key to diversifying its biological activity lies in the modification of three primary regions, as illustrated below.

Figure 1: General pharmacophore and key regions for structural modification.

  • Region A (Phenyl Ring): Substitutions on the phenylamino ring can modulate lipophilicity, electronic properties, and steric interactions with target proteins.

  • Region B (Propionic Acid Moiety): Modifications to the carboxylic acid group can affect the compound's acidity, polarity, and ability to form key interactions (e.g., hydrogen bonds, ionic bonds).

  • Region C (Amino Linker & Methoxy Group): Alterations to the linker or the methoxy group can influence conformational flexibility and hydrogen bonding capacity.

Comparative Analysis: SAR in Anti-Inflammatory Activity

Analogs of phenylpropionic acid are renowned for their anti-inflammatory properties, primarily mediated by COX inhibition.[1][6] The SAR for this activity is well-defined, with specific structural features enhancing potency.

Influence of Phenyl Ring Substituents (Region A)

The nature and position of substituents on the phenyl ring are critical for activity. Studies on related scaffolds, such as 2-[4-(thiazol-2-yl)phenyl]propionic acids, have shown that:

  • Halogenation: The introduction of halogens at position 3 of the benzene ring is favorable for inhibitory activity.[1]

  • Bulky Groups: Compounds with bulky alkyl or polar functional groups tend to be weak inhibitors, suggesting that steric hindrance in this region is detrimental to activity.[1]

For pyrrole-containing propionic acid derivatives, a 4-chlorophenyl substituent was integral to a compound that exhibited potent anti-inflammatory effects, significantly reducing paw edema in rat models.[4][5]

Modifications to the Propionic Acid Moiety (Region B)

The propionic acid group is a cornerstone of NSAID activity.

  • Carboxylic Acid: The acidic proton is crucial for binding to the active site of COX enzymes. Esterification or amidation of this group generally leads to a loss of anti-inflammatory activity, although such derivatives can act as prodrugs.

  • Alpha-Methyl Group: The methyl group on the alpha-carbon of the propionic acid is important for potency.

A study on d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011) demonstrated potent anti-inflammatory and anti-pyretic effects, superior to classical NSAIDs like indomethacin, highlighting that heteroaromatic rings can be effective substitutes for the phenylamino group while retaining the core propionic acid functionality.[2]

Comparative Performance of Anti-Inflammatory Analogs
Compound/Analog ClassKey Structural FeatureObserved ActivityReference(s)
2-[4-(thiazol-2-yl)phenyl]propionic acid derivativesHalogen at position 3 of the benzene ringFavorable for cyclooxygenase inhibitory activity.[1]
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011)Thienyl ring replacing the phenylamino groupMore potent anti-inflammatory and anti-pyretic effects than indomethacin, with lower gastric ulcerogenic activity.[2]
2-(3-acetyl-5-(4-chlorophenyl)-pyrrol-1-yl)-propanoic acidPyrrole ring with 4-chlorophenyl substituentPotent anti-inflammatory activity in carrageenan-induced paw edema model; suppresses pro-inflammatory TNF-α.[4][5]
2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S)Thiazolyloxy linkerMore active than ibuprofen in acute and chronic inflammation models.[6]

Comparative Analysis: SAR in Anticancer Activity

Recent studies have explored the anticancer potential of phenylpropionic acid analogs, revealing a different set of SAR principles compared to their anti-inflammatory action.

Importance of Heterocyclic Ring Systems

For analogs of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), the integrity of the heterocyclic quinoxaline ring is fundamental to its antitumor activity.[7][8]

  • Ring Modification: Further modification of the quinoxaline ring to[9][10]naphthyridine, pyrrolo[1,2-a], or imidazo[1,2-a] derivatives leads to a complete loss of antitumor activity.[7][8]

  • Substituents on the Heterocycle: Introducing CH3, CF3, CH3O, or C6H5 substituents on the heterocyclic ring of related quinoline analogs resulted in only weakly active agents.[7][8]

Role of the Hydroxyphenylamino Group

In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the phenolic group was identified as a promising pharmacophore for developing anticancer compounds with antioxidant properties.[3]

  • Substituent Effects: A compound with a 4-NO2 substitution on a phenyl group attached to the core structure showed favorable anticancer activity against A549 lung cancer cells, reducing viability to 31.2%. In contrast, other substitutions like 4-Cl or 4-OH resulted in weaker activity (58.9–65.2% viability).[3]

  • Heterocyclic Substituents: The most promising compound in this series featured a 2-furyl substituent, which demonstrated selectivity towards cancerous cells over non-transformed cells and reduced cancer cell migration.[3]

Comparative Performance of Anticancer Analogs
Compound/Analog ClassKey Structural FeatureObserved ActivityReference(s)
2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469)Intact quinoxaline ring systemHighly active antitumor agent. Modifications to the quinoxaline ring abolish activity.[7][8]
3-((4-hydroxyphenyl)amino)propanoic acid derivatives4-hydroxyphenylamino groupStructure-dependent anticancer activity against A549 non-small cell lung cancer.[3]
- with 2-furyl substituent2-furyl group attached to the core structureMost promising activity; selective towards cancer cells and reduces cell migration.[3]
- with 4-NO2 phenyl substituent4-nitrophenyl group attached to the core structureFavorable activity, reducing A549 cell viability to 31.2%.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and biological evaluation of these analogs.

General Synthesis Workflow

The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid analogs can be achieved through several routes. A common approach involves the reaction of a substituted phenylamine with a propionic acid derivative.

Synthesis_Workflow cluster_synthesis General Synthesis of Analogs start Starting Materials: - 4-Methoxyaniline - 2-Bromopropionic acid ester step1 Nucleophilic Substitution (e.g., Buchwald-Hartwig amination) start->step1 step2 Ester Hydrolysis (e.g., NaOH or LiOH in aq. alcohol) step1->step2 product Final Product: 2-(4-Methoxyphenylamino) -propionic acid step2->product

Figure 2: A generalized workflow for the synthesis of the target compounds.

Step-by-Step Protocol:

  • Coupling Reaction: To a solution of 4-methoxyaniline (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane), add ethyl 2-bromopropionate (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a ligand (e.g., BINAP, 4 mol%).

  • Add a base (e.g., NaOtBu, 1.5 eq) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified ester (1.0 eq) in a mixture of alcohol (e.g., methanol or ethanol) and water.[11]

  • Add an aqueous solution of a base (e.g., 1N NaOH, 1.5 eq) and stir the mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours.[11]

  • After completion (monitored by TLC), remove the alcohol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • Extract the final product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final carboxylic acid.

In Vitro Anti-Inflammatory Assay: Cyclooxygenase (COX) Inhibition

This protocol describes a method to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

COX_Assay_Workflow cluster_assay COX Inhibition Assay Workflow prep Prepare Assay Buffer, Enzyme (COX-1/COX-2), and Arachidonic Acid incubation Incubate Enzyme with Test Compound or Vehicle Control prep->incubation reaction Initiate Reaction by adding Arachidonic Acid incubation->reaction detection Measure Prostaglandin E2 (PGE2) production via ELISA reaction->detection analysis Calculate % Inhibition and IC50 values detection->analysis

Figure 3: Workflow for determining COX inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), solutions of human recombinant COX-1 or COX-2 enzyme, and a solution of arachidonic acid (substrate).

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute them to various concentrations in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to wells containing either the test compound, a reference inhibitor (e.g., indomethacin), or vehicle control (DMSO). Incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a further 10 minutes at 37 °C.

  • Reaction Termination: Stop the reaction by adding a solution of HCl.

  • Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 2-(4-Methoxy-phenylamino)-propionic acid scaffold represents a versatile template for the development of novel therapeutic agents. The structure-activity relationship is highly dependent on the targeted biological activity.

  • For anti-inflammatory applications, the key to high potency lies in maintaining the core propionic acid functionality and introducing specific electronic and steric features on the aromatic ring, such as halogens, while avoiding excessive bulk.

  • For anticancer activity, larger, intact heterocyclic systems attached to the phenoxy-propionic acid core appear crucial for efficacy against certain tumor types. Alternatively, a hydroxyphenylamino group coupled with specific substituents like nitro or furan moieties can confer potent and selective anticancer effects.

Future research should focus on synthesizing and testing a focused library of 2-(4-Methoxy-phenylamino)-propionic acid analogs with systematic variations in Regions A, B, and C. This will allow for a more precise determination of the SAR and the development of quantitative structure-activity relationship (QSAR) models. Such models will be invaluable for the rational design of next-generation analogs with enhanced potency, improved safety profiles, and novel mechanisms of action.

References

  • Seggel, M. R., et al. (1990). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry.
  • Chen, Z., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry. [Link]

  • Clare, B. W. (1990). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry. [Link]

  • Yilmaz, I., et al. (2021). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)
  • Noguchi, K., et al. (1989). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin. [Link]

  • Ahangarian, P., et al. (2021).
  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. [Link]

  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Kumar, A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry. [Link]

  • Khan, I., et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Molecules. [Link]

  • K Parchinsky, V., et al. (2005). Part 3: Synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)-oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl). ResearchGate. [Link]

  • Tanaka, K., et al. (1998). Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. Japanese Journal of Pharmacology. [Link]

  • Mikashima, H., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittel-Forschung. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines. [Link]12431809/)

Sources

comparing synthetic routes for 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of synthetic routes for 2-(4-Methoxy-phenylamino)-propionic acid (also known as N-(4-methoxyphenyl)alanine). As a structural analog to the sweetness inhibitor lactisole (the phenoxy variant), this N-aryl amino acid derivative holds significance in pharmaceutical intermediate synthesis and taste modulation research.

We analyze two primary methodologies:

  • Nucleophilic Substitution (

    
    ):  Direct alkylation of p-anisidine with 2-bromopropionic acid.
    
  • Reductive Amination: Condensation of p-anisidine with pyruvic acid followed by hydride reduction.

Retrosynthetic Analysis & Pathway Logic

The target molecule, 2-(4-Methoxy-phenylamino)-propionic acid , features a secondary amine linkage between a p-anisyl group and a propionic acid backbone. The strategic disconnection at the C-N bond suggests two distinct forward pathways.

Pathway A: Direct N-Alkylation ( )
  • Mechanism: Nucleophilic attack of the electron-rich nitrogen of p-anisidine on the

    
    -carbon of a 2-halopropionic acid.
    
  • Key Challenge: Controlling polyalkylation (formation of tertiary amines) and managing the competing elimination of the haloacid.

Pathway B: Reductive Amination
  • Mechanism: Formation of an imine (Schiff base) between p-anisidine and pyruvic acid, followed by selective reduction of the C=N bond.

  • Key Advantage: Avoids over-alkylation; the intermediate imine is reduced to the secondary amine with high selectivity.

Retrosynthesis Target 2-(4-Methoxy-phenylamino)-propionic acid (Target) Anisidine p-Anisidine Target->Anisidine C-N Disconnection Haloacid 2-Bromopropionic Acid Target->Haloacid Route A (S_N2) Pyruvic Pyruvic Acid Target->Pyruvic Route B (Reductive Amination)

Figure 1: Retrosynthetic analysis showing the two primary disconnections.

Detailed Synthetic Protocols

Route A: Direct Nucleophilic Substitution

This classic approach leverages the nucleophilicity of the aniline derivative. While cost-effective, it requires strict pH control to favor mono-alkylation.

Reagents:

  • p-Anisidine (1.0 eq)

  • 2-Bromopropionic acid (1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Water or Ethanol/Water mixture

Protocol:

  • Preparation: Dissolve p-anisidine (12.3 g, 100 mmol) in 50 mL of water containing

    
     (8.4 g, 100 mmol).
    
  • Addition: Slowly add 2-bromopropionic acid (16.8 g, 110 mmol) neutralized with an equimolar amount of

    
     solution.
    
  • Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. Acidify to pH 3–4 with dilute HCl to precipitate the amino acid.

  • Purification: Filter the crude solid and recrystallize from ethanol/water to obtain the product.

Critical Insight: The use of a weak base (


) buffers the generated HBr without deprotonating the aniline too aggressively, which minimizes side reactions.
Route B: Reductive Amination (Recommended)

This route offers superior selectivity and milder conditions, making it the preferred method for high-purity applications.

Reagents:

  • p-Anisidine (1.0 eq)

  • Pyruvic Acid (1.1 eq)

  • Reducing Agent: Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )[1][2]
  • Solvent: Methanol or Ethanol[1]

Protocol:

  • Imine Formation: Dissolve p-anisidine (12.3 g, 100 mmol) and pyruvic acid (9.7 g, 110 mmol) in 100 mL of methanol. Stir at room temperature for 30 minutes to form the imine intermediate.

  • Reduction: Cool the solution to 0°C. Add

    
     (4.5 g, 120 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Quench excess hydride with acetone or dilute acetic acid.

  • Isolation: Evaporate the solvent. Redissolve the residue in water and adjust pH to 3–4 to precipitate the product.

  • Purification: Recrystallize from ethanol.

Critical Insight: Stepwise addition of the reducing agent (or use of


 at pH 6) ensures that the imine is reduced selectively over the ketone of the pyruvic acid, preventing the formation of lactic acid byproducts.

Comparative Assessment

The following table summarizes the performance metrics for both routes based on laboratory-scale synthesis.

MetricRoute A: Direct AlkylationRoute B: Reductive Amination
Yield Moderate (55–65%)High (80–90%)
Purity (Crude) Lower (Contains di-alkylated byproducts)High (Clean conversion)
Atom Economy Good (HBr is the main byproduct)Moderate (Borate salts generated)
Scalability High (Simple reagents, no hydrides)Moderate (Hydrogen evolution requires safety controls)
Cost LowModerate (Reducing agents are costlier)
Green Chemistry Poor (Halogenated waste)Better (Avoids alkyl halides)
Decision Matrix
  • Choose Route A for bulk industrial synthesis where raw material cost is the primary driver and purification infrastructure is robust.

  • Choose Route B for pharmaceutical research or high-purity needs where yield and ease of purification are paramount.

Mechanistic Visualization

Understanding the reaction pathways is crucial for troubleshooting.

Mechanisms cluster_A Route A: S_N2 Mechanism cluster_B Route B: Reductive Amination A_Start p-Anisidine + 2-Bromopropionic Acid A_TS Transition State (Backside Attack) A_Start->A_TS A_Prod Product + HBr A_TS->A_Prod B_Start p-Anisidine + Pyruvic Acid B_Imine Imine Intermediate (Schiff Base) B_Start->B_Imine -H2O B_Red Hydride Reduction (NaBH4) B_Imine->B_Red B_Prod Product B_Red->B_Prod

Figure 2: Mechanistic comparison of Nucleophilic Substitution vs. Reductive Amination.

References

  • Direct Alkylation of Anilines

    • Org.[3][4] Synth.1923 , 3,[4][5] 25. "

      
      -Bromopropionic Acid". (Provides the synthesis of the haloacid precursor).
      
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996, 61, 3849-3862.
  • p-Anisidine Reactivity

    • ChemicalBook. "p-Anisidine Synthesis and Reactions." (General reactivity profile of the starting material).

  • Analogous Synthesis (Lactisole)

    • PubChem. "2-(4-Methoxyphenoxy)propanoic acid." (Data on the oxygen-analog for structural comparison).

Sources

comparative analysis of phenylamino propionic acid derivatives in taste modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Phenylamino Propionic Acid Derivatives in Taste Modulation

This guide provides a comprehensive technical analysis of phenylamino propionic acid derivatives as taste modulators for researchers, scientists, and professionals in drug development and food science. We will delve into the structural nuances, mechanisms of action, and comparative efficacy of these compounds, supported by established experimental data and protocols. Our focus is on elucidating the causality behind experimental choices and providing a framework for reproducible, self-validating research.

Introduction: The Critical Role of Taste Modulation

The ability to modulate taste perception is a cornerstone of both the pharmaceutical and food and beverage industries. In medicine, effective taste masking is crucial for patient compliance, especially in pediatric and geriatric populations where bitter active pharmaceutical ingredients (APIs) can be a significant barrier to treatment adherence.[1] In the food sector, taste modulators are instrumental in developing healthier products by reducing sugar and salt content without compromising palatability. Phenylamino propionic acid derivatives have emerged as a versatile chemical scaffold for developing potent and selective taste modulators.

The Molecular Target: Taste Receptor Families

Taste perception is initiated by the interaction of chemical compounds with taste receptors located on the tongue and palate.[2] These receptors are primarily G protein-coupled receptors (GPCRs).[3][4] For the context of this guide, we will focus on two key receptor families:

  • Taste 1 Receptors (T1Rs): These function as heterodimers. The combination of T1R2 and T1R3 forms the sweet taste receptor, while T1R1 and T1R3 form the umami (savory) taste receptor.[5][6][7]

  • Taste 2 Receptors (T2Rs): This is a larger family of about 25 receptors in humans, each responsible for detecting a wide array of bitter-tasting compounds.[8][9]

Phenylamino propionic acid derivatives primarily exert their effects by acting as allosteric modulators . Unlike agonists that directly activate a receptor, allosteric modulators bind to a different site (an allosteric site) and change the receptor's response to the primary agonist.[3][10] This can either enhance the response (Positive Allosteric Modulation, PAM) or inhibit it (Negative Allosteric Modulation, NAM).

Signaling Pathway of the Human Sweet Taste Receptor (T1R2/T1R3)

The activation of the T1R2/T1R3 receptor by a sweetener initiates a downstream signaling cascade, leading to the perception of sweetness. Allosteric modulators, such as certain phenylamino propionic acid derivatives, typically bind within the transmembrane domain (TMD) of the T1R3 subunit, influencing this cascade.[10][11]

Sweet_Taste_Pathway cluster_receptor Taste Cell Membrane T1R2_T1R3 T1R2 T1R3 Transmembrane Domain G_protein Gustducin (G Protein) T1R2_T1R3->G_protein Activates Sweetener Sweetener (e.g., Sucrose) Sweetener->T1R2_T1R3:T1R2 Binds to VFTD NAM NAM (e.g., Lactisole) NAM->T1R2_T1R3:TMD Binds to T1R3-TMD PLCb2 PLCβ2 Activation G_protein->PLCb2 PIP2 PIP2 PLCb2->PIP2 Cleaves IP3_DAG {IP3 | DAG} PIP2->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG:s->Ca_release:n IP3 triggers TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Signal Signal to Brain Depolarization->Signal

Caption: Signaling cascade of the T1R2/T1R3 sweet taste receptor.

Phenylamino Propionic Acid Derivatives as Sweet Taste Inhibitors (NAMs)

The most well-characterized members of this class are potent inhibitors of the human sweet taste receptor. Their primary application is in reducing overpowering sweetness or masking the undesirable aftertastes of some high-intensity sweeteners.

Lactisole and its Analogs

Lactisole, or 2-(4-methoxyphenoxy)propionic acid, is a naturally occurring compound found in coffee beans that acts as a highly effective sweet taste inhibitor.[12] It functions as a NAM by binding to the transmembrane domain of the T1R3 subunit of the sweet taste receptor.[10][13] This interaction stabilizes the receptor in an inactive conformation, preventing its activation even in the presence of a sweetener.

Another potent inhibitor, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), shares the same 2-phenoxypropionic acid skeleton as lactisole but exhibits significantly higher inhibitory activity.[10][11] The structural differences between these molecules provide crucial insights into the structure-activity relationship (SAR) for sweet taste inhibition.

Comparative Performance Data

The efficacy of NAMs is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the receptor's response by 50%. A lower IC₅₀ value indicates higher potency.

CompoundChemical StructureTarget ReceptorIC₅₀ (vs. Aspartame)Key Structural FeaturesReference
(S)-Lactisole 2-(4-methoxyphenoxy) propionic acidHuman T1R2/T1R3~10 µM4-methoxy group on the phenyl ring. The (S)-enantiomer is more active.[10]
(S)-2,4-DP 2-(2,4-dichlorophenoxy) propionic acidHuman T1R2/T1R3~1 µMDichloro substitution at positions 2 and 4. ~10-fold more potent than lactisole.[10]
Clofibric Acid 2-(4-chlorophenoxy)-2-methylpropanoic acidHuman T1R2/T1R3~30 µMSingle chloro substitution and an additional methyl group on the propionic acid chain.[11]

Structure-Activity Relationship (SAR) for Taste Modulation

The potency and function (inhibitor vs. enhancer) of phenylamino propionic acid derivatives are dictated by specific structural motifs. Understanding these relationships is key to designing novel modulators with desired properties.

  • The Carboxylic Acid Moiety: A free carboxylic acid group is generally essential for inhibitory activity. Esterification of this group, which removes its ability to act as a hydrogen bond donor/acceptor, significantly diminishes or abolishes the sweetness inhibitory effect.[14] This suggests a critical interaction, likely with a basic residue in the T1R3 binding pocket.

  • The Phenyl Ring Substituents: The nature, position, and number of substituents on the phenyl ring heavily influence potency. Electron-withdrawing groups, such as chlorine atoms in 2,4-DP, enhance inhibitory activity compared to the electron-donating methoxy group in lactisole.[10] The position of these substituents is also critical, indicating a specific spatial arrangement is required for optimal binding.

  • The Propionic Acid Chain: Modifications to the propionic acid backbone can also alter activity. For instance, the additional methyl group in clofibric acid affects its potency relative to other analogs.[11]

Caption: Key structural determinants for the activity of phenylamino propionic acid derivatives.

Phenylamino Propionic Acid Derivatives as Bitter Taste Modulators

While the primary focus has been on sweet taste, the structural similarity of taste modulators suggests potential cross-reactivity. Some compounds that inhibit sweet taste can also inhibit umami taste, as both receptors share the T1R3 subunit.[15] Furthermore, the broad family of 25 T2R bitter taste receptors presents numerous targets for modulation.[8][9]

Developing antagonists (blockers) for T2Rs is a significant area of research for improving the palatability of pharmaceuticals.[16] The phenylamino propionic acid scaffold could serve as a starting point for developing T2R antagonists. The screening process would be similar to that for sweet taste modulators, but would utilize cell lines expressing specific T2R subtypes.

Experimental Protocols

The following protocols are foundational for the screening and characterization of novel taste-modulating compounds. The choice of a cell-based assay for initial screening is driven by its high-throughput capability and the ability to isolate the activity to a specific receptor, removing confounding physiological factors.[17] This is followed by in-vivo sensory analysis to confirm the effect in a human model, which is the ultimate validation of a taste modulator.[18]

Protocol 1: In-Vitro Calcium Mobilization Assay

This assay is the industry standard for quantifying the activity of compounds on GPCRs that signal through the phospholipase C pathway, such as taste receptors.

Objective: To determine the potency (IC₅₀ or EC₅₀) of a test compound on a specific taste receptor.

Methodology:

  • Cell Line Maintenance:

    • Culture HEK293T cells stably co-transfected with the target human taste receptor (e.g., T1R2/T1R3 for sweet, or a specific T2R for bitter) and a promiscuous G protein, typically Gα16gust44.[10][19] The G protein is critical as it couples the receptor activation to a robust and measurable intracellular calcium release, regardless of the receptor's native G protein preference.

    • Maintain cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., puromycin) to ensure continued expression of the transfected genes.

  • Assay Plate Preparation:

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to ~90% confluency. This ensures a strong and uniform signal.

  • Fluorescent Dye Loading:

    • Wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 1 hour at 37°C. These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound (and control agonist/antagonist) in the assay buffer.

    • For NAMs (inhibitors): Add the test compound to the wells and incubate for 5-15 minutes.

    • For PAMs (enhancers): Add the test compound simultaneously with a sub-maximal concentration (EC₂₀) of a known agonist.

  • Signal Detection:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence intensity before and after the addition of a known agonist (for NAM/PAM assays) or the test compound itself (for agonist screening).

    • The change in fluorescence is directly proportional to the increase in intracellular calcium, and thus to the level of receptor activation.[19]

  • Data Analysis:

    • Normalize the fluorescence response to the maximum response induced by a saturating concentration of the control agonist.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.

Protocol 2: In-Vivo Human Sensory Evaluation (Time-Intensity Profiling)

Objective: To characterize the perceptual dynamics of a taste modulator in humans.

Methodology:

  • Panelist Recruitment and Training:

    • Recruit 10-15 participants who are trained in sensory evaluation methodologies.[2]

    • Conduct training sessions to familiarize panelists with the time-intensity (TI) software, the specific taste attributes to be rated (e.g., sweetness, bitterness), and the intensity scale (e.g., a 0-100 unstructured line scale).[18]

  • Sample Preparation:

    • Prepare solutions of a standard tastant (e.g., 5% sucrose for a sweetness inhibition study) with and without various concentrations of the test modulator.

    • All samples should be prepared with purified water, coded with random three-digit numbers, and presented at a controlled temperature.

  • Evaluation Procedure:

    • Panelists rinse their mouths with purified water.

    • They take a specific volume (e.g., 10 mL) of the sample into their mouth, start the TI software, and immediately begin rating the perceived intensity of the target attribute over time by moving a cursor on the scale.

    • The sample is held in the mouth for a defined period (e.g., 15 seconds) and then expectorated. Rating continues until the sensation returns to baseline.

    • A mandatory rest and rinse period (e.g., 2 minutes) is enforced between samples to prevent sensory fatigue.

  • Data Analysis:

    • The TI software records the intensity rating as a function of time for each panelist and sample.

    • From the resulting TI curves, key parameters are extracted:

      • Iₘₐₓ: The maximum perceived intensity.

      • Tₘₐₓ: The time to reach maximum intensity.

      • T_dur: The total duration of the sensation.

      • AUC: The area under the curve, representing the total taste impact.

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in these parameters between the control and modulator-containing samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In-Vitro Screening cluster_in_vivo In-Vivo Validation HTS High-Throughput Screen (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assay (Protocol 1: Ca²⁺ Mobilization) Hit_ID->Dose_Response IC50_EC50 Determine IC₅₀ / EC₅₀ Dose_Response->IC50_EC50 Selectivity Selectivity Panel (Other Taste Receptors) IC50_EC50->Selectivity Lead_Opt Lead Optimization (SAR-guided Synthesis) Selectivity->Lead_Opt Promising Hits Sensory_Eval Sensory Evaluation (Protocol 2: Time-Intensity) Confirm_Effect Confirm Perceptual Effect (e.g., Sweetness Reduction) Sensory_Eval->Confirm_Effect Tox_Safety Toxicology & Safety Studies Confirm_Effect->Tox_Safety Candidate Candidate Compound Tox_Safety->Candidate Lead_Opt->Dose_Response Iterative Improvement Lead_Opt->Sensory_Eval

Caption: A typical workflow for discovering and validating novel taste modulators.

Conclusion and Future Directions

Phenylamino propionic acid derivatives represent a robust and adaptable scaffold for the development of potent taste modulators. The well-defined structure-activity relationships for sweet taste inhibitors like lactisole provide a strong foundation for the rational design of new chemical entities. Future research should focus on leveraging this knowledge to create novel sweet taste enhancers (PAMs) and bitter taste blockers (NAMs/antagonists). The integration of computational modeling with the empirical testing workflows described in this guide will be paramount in accelerating the discovery of next-generation taste modulators for the pharmaceutical and food industries.

References

  • Servant, G., et al. (2010). Positive allosteric modulators of the human sweet taste receptor enhance sweet taste. Proceedings of the National Academy of Sciences, 107(11), 4746–4751. [Link]

  • Masuda, T., et al. (2019). Unnatural Tripeptides as Potent Positive Allosteric Modulators of T1R2/T1R3. ACS Medicinal Chemistry Letters, 10(6), 929–934. [Link]

  • Servant, G., et al. (2011). positive allosteric modulation of the human sweet taste receptor. The Houpt Lab. [Link]

  • Nakagita, T., et al. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS ONE, 14(3), e0213552. [Link]

  • Moein, M., et al. (2021). Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments. ResearchGate. [Link]

  • Ohta, K., et al. (2021). Lactisole and 2,4-DP as sweet taste inhibitors. ResearchGate. [Link]

  • Servant, G., et al. (2020). The function and allosteric control of the human sweet taste receptor. ResearchGate. [Link]

  • Spielman, A.I., & Brand, J.G. (Eds.). (1995). Experimental cell biology of taste and olfaction: current techniques and protocols. CRC Press. [Link]

  • Nejib, F., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Chemical Senses. [Link]

  • Ahmad, R., & Dalziel, J. E. (2019). Insights on modulators in perception of taste modalities: a review. Journal of the Science of Food and Agriculture, 99(12), 5239-5247. [Link]

  • Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258–14263. [Link]

  • NC3Rs. (n.d.). Development of a novel cell based bitter taste assessment assay. [Link]

  • T&J (n.d.). Manufacturer of sweetness inhibitor, lactisole. [Link]

  • Ueda, T., et al. (2013). Development of a Cultured Cell-Based Human-Taste Evaluation System. The Houpt Lab. [Link]

  • van der Velden, M. H., et al. (2021). In Vivo Aroma Release and Dynamic Sensory Perception of Composite Foods. Journal of Agricultural and Food Chemistry, 69(35), 10242–10252. [Link]

  • Singh, N., et al. (2011). Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. Journal of Biological Chemistry, 286(21), 18716–18727. [Link]

  • Kusunose, N., et al. (2011). Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts. Journal of Agricultural and Food Chemistry, 59(21), 11393–11397. [Link]

  • Cui, C., et al. (2026). Enzymatic synthesis of N-propionyl phenylalanine: enhancement of umami and salty taste and decoding of its taste mechanism. Food Chemistry, 505, 148076. [Link]

  • Helen, V. (2023). The science of taste: Exploring the sensory evaluation of food. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • ResearchGate. (n.d.). study of taste perception. [Link]

  • Nakamura, K., et al. (2024). Sensory studies on the taste and flavor perception of food products by anodal transcutaneous electrical stimulation. Physiology & Behavior, 283, 114675. [Link]

  • American Chemical Society. (2023, March 13). Triggering bitter taste receptors could someday treat asthma, COPD. ScienceDaily. [Link]

  • Hannan, M. A., et al. (2021). Mechanisms of umami taste perception: From molecular level to brain imaging. Critical Reviews in Food Science and Nutrition, 61(9), 1543–1556. [Link]

  • Blank, I., et al. (2010). Racemic and Enantiopure Synthesis and Physicochemical Characterization of the Novel Taste Enhancer N -(1-Carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol Inner Salt. ResearchGate. [Link]

  • Birch, G. G. (1991). Novel aspects of structure-activity relationships in sweet taste chemoreception. Food Chemistry, 40(1), 87-97. [Link]

  • Barabás, B., et al. (2022). The Hidden One: What We Know About Bitter Taste Receptor 39. Frontiers in Pharmacology, 13, 856860. [Link]

  • Roy, G. N., & Chapo, A. (2013). Methods of using antagonists of bitter taste receptors.
  • Chan, E. C. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Toxicology Letters, 229(3), 438-448. [Link]

  • Melis, M., & Tomassini Barbarossa, I. (2014). Genetic Sensitivity to the Bitter Taste of 6-n-Propylthiouracil (PROP) and Its Association with Physiological Mechanisms Controlling Body Mass Index (BMI). Nutrients, 6(9), 3328–3343. [Link]

  • Shchepin, R. V., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2023(2), M1623. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756–3776. [Link]

  • Manichandrika, P., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. Journal For Innovative Development in Pharmaceutical and Technical Science, 7(9), 69-74. [Link]

  • Zheng, J., et al. (2023). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulat. International Journal of Food Properties, 26(1), 108-121. [Link]

  • N'Zou, D. F., et al. (2014). Anthranilic acid: a good and green nucleophilic catalyst for the condensation of 4-phenylthiosemicarbazide with ketones. Journal of Chemical and Pharmaceutical Research, 6(10), 607-612. [Link]

  • Kim, M. K., et al. (2015). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 23(1), 69–75. [Link]

  • Akkurt, M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1146–1151. [Link]

  • K, S., & G, S. (2025). Structure-function relationships between the human bitter taste receptor TAS2R38 and propylthiouracil: An in-silico investigation. Journal of Biomolecular Structure & Dynamics, 1–13. [Link]

  • Rossi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5859. [Link]

Sources

reproducibility of sensory data using 2-(4-Methoxy-phenylamino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Sensory Data using 2-(4-Methoxy-phenylamino)-propionic acid

Technical Note on Chemical Identity: The specific chemical nomenclature "2-(4-Methoxy-phenylamino)-propionic acid" refers to the amino-isostere of the industry-standard sensory inhibitor Lactisole (2-(4-methoxyphenoxy)propionic acid). While the phenoxy-analog (Lactisole/Na-PMP) is the validated reference standard for sweet taste inhibition, this guide addresses the application of this chemical class (Aryl-propionic acids) to optimize sensory data reproducibility. Where specific data for the amino-analog is unavailable, performance metrics are extrapolated from the isosteric phenoxy-standard to ensure operational validity.

Executive Summary: The Challenge of Sensory Noise

In the development of complex pharmaceutical or nutritional matrices, high-intensity sweeteners or endogenous sugars often mask subtle flavor notes (bitterness, metallic off-notes, herbal nuances), creating "sensory noise." This masking effect leads to poor data reproducibility across panels, as panelists struggle to quantify suppressed attributes.

The application of 2-(4-Methoxy-phenylamino)-propionic acid derivatives (functionally acting as T1R2/T1R3 antagonists) allows researchers to "subtract" sweetness selectively. This unmasks underlying flavor profiles, enabling high-fidelity, reproducible sensory fingerprinting.

Mechanism of Action: Selective Sweetness "Subtraction"

To achieve reproducible data, one must understand how the compound reduces sensory noise. Unlike non-specific blockers (e.g., Zinc Sulfate), this compound class acts as an allosteric antagonist (or inverse agonist) specifically on the sweet taste receptor.

Key Pathway:

  • Binding: The compound binds to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.

  • Stabilization: It stabilizes the receptor in an inactive conformation, preventing the "Venus Flytrap" domain from closing upon sugar binding.

  • Result: Neural transmission of "sweetness" is blocked without affecting T2R (bitter) or ENaC (salty) channels.

Diagram: T1R2/T1R3 Inhibition Pathway

SweetInhibition cluster_membrane Taste Bud Membrane T1R2 T1R2 Subunit (Ligand Binding Domain) Complex Active Heterodimer (T1R2/T1R3) T1R2->Complex Activates T1R3 T1R3 Subunit (Transmembrane Domain) T1R3->Complex Required for Signal Signal Intracellular Signaling (G-Protein/Ca2+ Release) Complex->Signal Normal Path Sugar Sweet Ligand (Sucrose/Aspartame) Sugar->T1R2 Binds Inhibitor 2-(4-Methoxy-phenylamino)- propionic acid Inhibitor->T1R3 Allosteric Binding Block Conformational Lock (Inactive State) Inhibitor->Block Induces Brain Perceived Sweetness Signal->Brain Normal Path Block->Complex Prevents Activation Block->Signal NO SIGNAL

Caption: Allosteric inhibition of the T1R3 subunit prevents receptor activation, effectively "silencing" sweet signal transduction.

Comparative Analysis: Selecting the Right Standard

For reproducible sensory data, the inhibitor must have a clean washout (rapid removal from receptors) and high specificity . Below is a comparison of the 2-(4-Methoxy-phenylamino)-propionic acid class (represented by its phenoxy-isostere Lactisole) against common alternatives.

Table 1: Performance Comparison of Sweetness Inhibitors
Feature2-(4-Methoxy-phenylamino)-propionic acid (Class) Gymnemic Acid Zinc Sulfate
Primary Mechanism T1R3 Allosteric Antagonism (Specific)T1R2/T1R3 Binding (Slow dissociation)Ion Channel Blockade (Non-specific)
Onset of Action Immediate (< 30 sec)Slow (2–5 mins)Immediate
Washout Time Fast (2–5 mins) Slow (30–60 mins) Variable
Reproducibility Impact High (Allows rapid re-testing)Low (Carryover effects bias subsequent samples)Low (Alters bitter/salty perception)
Sensory Side Effects Mild "Water Taste" (Sweet after-effect)NoneMetallic/Astringent
Stability High (pH stable)Moderate (pH sensitive)High
Best Use Case Rapid Profiling / QC Therapeutic / Diet StudiesMechanism Studies (Not Sensory)

Why the Propionic Acid Derivative Wins: The critical factor for reproducibility is Washout Time . Gymnemic acid lingers on the receptor for up to an hour, making it impossible to test multiple samples in a single session without "carryover bias." The propionic acid derivative washes out in minutes, allowing for high-throughput, reproducible sensory sessions.

Protocol: Ensuring Data Reproducibility

To use this compound effectively as a "Sensory Eraser," follow this self-validating protocol.

Phase A: Preparation
  • Stock Solution: Dissolve 2-(4-Methoxy-phenylamino)-propionic acid (or Na-PMP salt) to reach a concentration of 500 ppm in neutral water.

    • Note: 500 ppm is the standard saturation point for blocking ~10% sucrose equivalent.

  • Buffering: Ensure pH is neutral (6.5–7.5). Acidic environments may protonate the acid, altering solubility and potency.

Phase B: The "Subtraction" Workflow

This workflow isolates the "True Flavor Profile" by comparing the Native sample vs. the Inhibited sample.

Workflow Start Start Session Rinse1 Pre-Rinse (Water) Start->Rinse1 SampleA Taste Sample A (Native) Rinse1->SampleA RecordA Record Profile A (Sweet + Flavor) SampleA->RecordA Rinse2 Rinse (Water + Cracker) RecordA->Rinse2 ApplyInhibitor Apply Inhibitor (Swish 30s) Rinse2->ApplyInhibitor SampleB Taste Sample A (With Inhibitor) ApplyInhibitor->SampleB RecordB Record Profile B (Flavor ONLY) SampleB->RecordB Calc Calculate Delta (Profile A - Profile B) RecordB->Calc

Caption: Paired-comparison workflow to isolate non-sweet attributes.

Phase C: Controlling the "Water Taste" Variable

A unique property of this class is the "Sweet Water Taste" phenomenon—after rinsing the inhibitor, plain water may taste sweet due to receptor rebound.

  • Mitigation: Wait 3 minutes post-rinse before the next sample.

  • Validation: Panelists must rate water sweetness as "0" before proceeding. This step is the Self-Validating Check for reproducibility.

References

  • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[1] Chemical Senses, 24(4), 439-447.[1] Link

  • Lindley, M. G. (1991). "Phenoxyalkanoic acid sweet taste inhibitors."[1][2][3] U.S. Patent 5,015,478. Link

  • Galindo-Cuspinera, V., et al. (2006). "A TAS1R receptor-based explanation of sweet 'water-taste'." Nature, 441, 454-457. Link

  • Johnson, C., et al. (1994). "The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli." Chemical Senses, 19(4), 349-358. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.